molecular formula C21H19ClN4O5 B8218697 Lenvatinib N-Oxide CAS No. 1788901-86-9

Lenvatinib N-Oxide

Cat. No.: B8218697
CAS No.: 1788901-86-9
M. Wt: 442.9 g/mol
InChI Key: PLCPYTNTMUKPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenvatinib N-Oxide is a useful research compound. Its molecular formula is C21H19ClN4O5 and its molecular weight is 442.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxy-1-oxidoquinolin-1-ium-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O5/c1-30-19-10-17-13(9-14(19)20(23)27)18(6-7-26(17)29)31-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCPYTNTMUKPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=[N+](C=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788901-86-9
Record name ME-107
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1788901869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ME-107
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D37MXP3KN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lenvatinib N-Oxide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers, including thyroid and renal cell carcinoma. Its metabolism in vivo leads to the formation of several metabolites, one of which is Lenvatinib N-Oxide. This technical guide provides a detailed overview of this compound, focusing on its chemical properties, analytical quantification, and its place within the broader context of Lenvatinib's pharmacology. While this compound is a known metabolite, current research indicates it is present at very low levels in human plasma compared to the parent drug, suggesting it is unlikely to contribute significantly to the overall pharmacological activity.[1]

Core Data Summary

A clear understanding of the fundamental properties of this compound is essential for any research or drug development activities. The following table summarizes its key chemical identifiers and properties.

PropertyValueCitation(s)
CAS Number 1788901-86-9[2][3][4][5]
Molecular Formula C₂₁H₁₉ClN₄O₅
Molecular Weight 442.85 g/mol

Lenvatinib Metabolism and the Formation of this compound

Lenvatinib undergoes extensive metabolism primarily through CYP3A4 and aldehyde oxidase. The formation of this compound is a result of N-oxidation, a common metabolic pathway for nitrogen-containing compounds. In a human mass balance study, close to 50 lenvatinib-related compounds were detected, with the primary biotransformation pathways being hydrolysis, oxidation, hydroxylation, N-oxidation, dealkylation, and glucuronidation.

The metabolic pathway leading to the formation of this compound can be visualized as a part of the broader metabolism of Lenvatinib.

Lenvatinib_Metabolism Lenvatinib Lenvatinib N_Oxidation N-Oxidation (CYP-mediated) Lenvatinib->N_Oxidation Metabolism Lenvatinib_N_Oxide This compound (M3) N_Oxidation->Lenvatinib_N_Oxide

Caption: Metabolic formation of this compound.

Experimental Protocols

Accurate quantification of this compound is critical for pharmacokinetic and metabolism studies. Below is a detailed methodology for the simultaneous determination of Lenvatinib and its major metabolites, including this compound, in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • A simple protein precipitation method is employed for sample preparation.

2. Chromatographic Separation:

  • Column: Synergi Fusion RP C18 column.

  • Mobile Phase:

    • Eluent A: Ultrapure water with 0.10% formic acid (v/v).

    • Eluent B: Methanol/isopropanol (90:10, v/v) with 0.10% formic acid (v/v).

  • Gradient Elution: The percentage of eluent B is increased from a starting condition of 5% to 98% in 1.50 minutes, held for 1.15 minutes, and then returned to initial conditions.

  • Flow Rate: 0.60 mL/min.

  • Column Temperature: 50 °C.

  • Total Run Time: 4.00 minutes.

3. Mass Spectrometric Detection:

  • Instrument: A mass spectrometer equipped with an electrospray source (TurboIonSpray® probe).

  • Ionization Mode: Positive ion mode.

  • Data Acquisition and Quantification: Analyst software (version 1.6.3) is used for both data acquisition and quantification.

4. Method Validation:

  • The method should be validated according to the European Medicines Agency (EMA) and Food and Drug Administration (FDA) guidelines.

  • Linearity: The method has shown good linearity in the range of 0.50–2000 ng/mL for Lenvatinib.

  • Precision and Accuracy: Intra- and inter-day precision should be ≤11.3% (Coefficient of Variation, CV), and accuracy should range from 96.3% to 109.0%.

  • Matrix Effect: The internal standard normalized matrix effect CV% should be ≤2.8%.

  • Recovery: Recovery should be ≥95.6%.

The following diagram illustrates the general workflow for this analytical procedure.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation LC_Separation Chromatographic Separation (Synergi Fusion RP C18) Precipitation->LC_Separation MS_Detection Mass Spectrometric Detection (Positive Ion Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for LC-MS/MS quantification.

Signaling Pathways of the Parent Compound: Lenvatinib

To understand the biological context of this compound, it is essential to be familiar with the mechanism of action of the parent drug, Lenvatinib. Lenvatinib is a multi-targeted tyrosine kinase inhibitor that disrupts several critical signaling pathways involved in tumor growth, angiogenesis, and metastasis. It primarily targets:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Inhibition of VEGFR signaling is crucial for blocking angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4): Aberrant FGFR signaling can drive tumor cell proliferation and survival.

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα)

  • RET proto-oncogene

  • KIT proto-oncogene

By inhibiting these receptor tyrosine kinases, Lenvatinib effectively blocks downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation and survival.

The following diagram provides a simplified representation of the signaling pathways inhibited by Lenvatinib.

Lenvatinib_Signaling cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects VEGFR VEGFRs Ras_MAPK Ras/MAPK Pathway VEGFR->Ras_MAPK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT FGFR FGFRs FGFR->Ras_MAPK FGFR->PI3K_AKT PDGFRa PDGFRα PDGFRa->Ras_MAPK PDGFRa->PI3K_AKT RET_KIT RET KIT RET_KIT->Ras_MAPK RET_KIT->PI3K_AKT Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->RET_KIT Angiogenesis Angiogenesis Ras_MAPK->Angiogenesis Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival Ras_MAPK->Survival PI3K_AKT->Angiogenesis PI3K_AKT->Proliferation PI3K_AKT->Survival

Caption: Lenvatinib's inhibition of key signaling pathways.

Synthesis of this compound

Currently, there is a lack of detailed, publicly available protocols specifically for the chemical synthesis of this compound. The existing literature and patents primarily focus on the synthesis of the parent compound, Lenvatinib. For research purposes, this compound is often available as a reference standard from specialized chemical suppliers.

Biological Activity of this compound

A study on the metabolite profiling of Lenvatinib in humans revealed that all of its metabolites in plasma were at very low levels compared to the parent drug. This suggests that this compound, as one of these metabolites, is not expected to significantly contribute to the overall pharmacological effects observed with Lenvatinib treatment. Further dedicated studies would be required to fully characterize any intrinsic biological activity or potential toxicity of this compound.

Conclusion

This compound is a minor metabolite of Lenvatinib, identified by its CAS number 1788901-86-9 and molecular weight of 442.85 g/mol . While robust analytical methods exist for its quantification in biological matrices, its low plasma concentrations in humans suggest a minimal role in the therapeutic effects of Lenvatinib. The primary pharmacological activity is attributed to the parent compound's potent inhibition of multiple receptor tyrosine kinases. Further research into the specific synthesis and biological characterization of this compound may be warranted for a more complete understanding of Lenvatinib's disposition and metabolic profile.

References

An In-depth Technical Guide to the Synthesis of Lenvatinib N-Oxide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Lenvatinib N-Oxide, a significant metabolite of the multi-kinase inhibitor Lenvatinib. This document is intended to furnish researchers and drug development professionals with a detailed understanding of a plausible synthetic route, relevant biological pathways, and key analytical data.

Lenvatinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) and is utilized in the treatment of various cancers. Its metabolism in vivo leads to the formation of several metabolites, including this compound. The availability of pure this compound as a reference standard is crucial for pharmacokinetic studies, metabolite identification, and safety assessments during drug development. This guide outlines a feasible laboratory-scale synthesis of this compound via the oxidation of Lenvatinib.

Experimental Protocols

The following protocol describes a potential method for the synthesis of this compound based on the well-established N-oxidation of quinoline derivatives using meta-chloroperoxybenzoic acid (m-CPBA). While a specific protocol for the N-oxidation of Lenvatinib is not widely published, the following procedure is based on analogous reactions with similar quinoline structures.[1][2][3][4][5]

Synthesis of this compound from Lenvatinib

Materials and Reagents:

  • Lenvatinib (starting material)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Methanol (MeOH) for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Lenvatinib (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The concentration should be approximately 0.1 M. Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidizing Agent: To the cooled and stirring solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 equivalents) portion-wise over 15-20 minutes. Ensure the temperature remains between 0 and 5 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (Lenvatinib) is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the by-product, meta-chlorobenzoic acid. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and saturated aqueous sodium chloride (brine) solution (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel. A gradient elution system of ethyl acetate and methanol is recommended to isolate the more polar N-oxide product.

Data Presentation

The following table summarizes the key quantitative data for Lenvatinib and this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
LenvatinibC₂₁H₁₉ClN₄O₄426.85417716-92-8
This compound C₂₁H₁₉ClN₄O₅ 442.85 1788901-86-9

Spectroscopic data for this compound would be obtained after synthesis and purification. Expected characterization would include ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Lenvatinib in DCM B Cool to 0 °C A->B C Add m-CPBA B->C D Stir at RT for 12-24h C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Wash with NaHCO3 and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J K K J->K Pure this compound

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Lenvatinib Signaling Pathways

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes. The inhibition of these pathways disrupts tumor angiogenesis and proliferation.

G Lenvatinib Mechanism of Action cluster_lenvatinib cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects Lenvatinib Lenvatinib VEGFR VEGFR1/2/3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa RET RET Lenvatinib->RET KIT KIT Lenvatinib->KIT RAS_RAF RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->RAS_RAF FGFR->PI3K_AKT PDGFRa->PI3K_AKT RET->RAS_RAF KIT->PI3K_AKT Proliferation Cell Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival Tumor_Growth Tumor_Growth Angiogenesis->Tumor_Growth Promotes Proliferation->Tumor_Growth Promotes Survival->Tumor_Growth Promotes

Caption: A diagram of the signaling pathways inhibited by Lenvatinib, leading to reduced tumor growth.

References

Lenvatinib N-Oxide: An In-Depth Technical Guide to its In Vivo Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor that undergoes extensive metabolism in vivo. One of the identified metabolites is Lenvatinib N-oxide (M3), formed through oxidative metabolic pathways. This technical guide provides a detailed overview of the mechanism of this compound formation, summarizing the key enzymatic contributors, quantitative data from metabolic studies, and detailed experimental protocols for its identification and characterization. The guide is intended to serve as a comprehensive resource for professionals in the fields of drug metabolism, pharmacokinetics, and oncology research.

The Core Mechanism of this compound Formation

The in vivo formation of this compound is an enzymatic process primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[1] This biotransformation is a Phase I metabolic reaction where an oxygen atom is incorporated into the Lenvatinib molecule, specifically at a nitrogen atom, leading to the formation of the N-oxide metabolite.

Key Enzymes in Lenvatinib N-Oxidation

Studies utilizing human liver microsomes and recombinant human CYP enzymes have identified specific isoforms responsible for the metabolism of Lenvatinib.

  • Cytochrome P450 3A4 (CYP3A4): This is the principal enzyme responsible for the oxidative metabolism of Lenvatinib.[1][2] In the presence of cytochrome b5, recombinant CYP3A4 has been shown to be the most efficient enzyme in forming Lenvatinib's oxidative metabolites, including this compound.[2]

  • Cytochrome P450 1A1 (CYP1A1): CYP1A1 also makes a significant contribution to the metabolism of Lenvatinib.[2]

  • Species-Specific Differences: It is important to note that the specific CYP isoforms involved can vary between species. For instance, in rats, CYP3A2 has been identified as the primary enzyme responsible for the formation of this compound.

The overall metabolic fate of Lenvatinib is complex, involving multiple pathways beyond N-oxidation, such as demethylation (also mediated by CYP3A4 to form desmethyl-lenvatinib, M2) and oxidation by aldehyde oxidase (AO).

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic pathways of Lenvatinib, including the formation of this compound.

G cluster_0 cluster_1 cluster_2 Lenvatinib Lenvatinib M3 This compound (M3) Lenvatinib->M3 M2 Desmethyl-Lenvatinib (M2) Lenvatinib->M2 Other Other Metabolites (e.g., Quinolinone Formation) Lenvatinib->Other CYP3A4 CYP3A4 CYP3A4->M3 N-oxidation CYP3A4->M2 Demethylation CYP1A1 CYP1A1 CYP1A1->M3 AO Aldehyde Oxidase (AO) AO->Other Oxidation

Primary metabolic pathways of Lenvatinib.

Quantitative Data Summary

While Lenvatinib undergoes extensive metabolism, the parent drug remains the predominant component in plasma. Metabolites, including this compound, are found at very low levels in human plasma.

Table 1: Key Enzymes and Metabolites in Lenvatinib Metabolism

PathwayEnzyme(s) InvolvedKey Metabolite(s)Relative Contribution in HumansReferences
N-Oxidation CYP3A4, CYP1A1 This compound (M3) Minor enzymatic pathway
O-DemethylationCYP3A4Desmethyl-lenvatinib (M2)Major enzymatic pathway
N-DescyclopropylationCYP3A4N-descyclopropyl lenvatinibIdentified as a metabolite
OxidationAldehyde Oxidase (AO)Quinolinone metabolitesSignificant enzymatic pathway
Non-enzymaticNot ApplicableVarious degradation productsContributes to overall metabolism

Table 2: Lenvatinib and Metabolite Abundance in Humans

AnalyteAbundance in PlasmaExcretion in Urine (% of dose)Excretion in Feces (% of dose)References
Lenvatinib (Unchanged) Accounts for ~97% of radioactivity in plasma0.38%2.5%
This compound (M3) Detected at very low levels compared to LenvatinibData not specifiedData not specified

Experimental Protocols

Investigating the formation of this compound involves both in vitro and in vivo methodologies.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the metabolic profile of Lenvatinib in a controlled, subcellular system.

Objective: To determine the metabolites of Lenvatinib formed by human liver microsomes (HLMs).

Materials:

  • Lenvatinib

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH-regenerating system (e.g., NADP+, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold, for reaction termination)

  • Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Microcentrifuge tubes

  • Calibrated incubator/water bath (37°C)

  • Vortex mixer

  • High-speed centrifuge

Methodology:

  • Preparation:

    • Prepare a stock solution of Lenvatinib in a suitable solvent (e.g., DMSO).

    • Prepare fresh NADPH-regenerating solutions according to the manufacturer's instructions.

    • Thaw the pooled HLMs on ice immediately before use. Determine protein concentration.

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, HLM suspension (e.g., to a final concentration of 0.3-0.5 mg/mL), and the Lenvatinib solution (e.g., to a final concentration of 1-10 µM).

    • Include control samples: a negative control without the NADPH-regenerating system and a control without Lenvatinib.

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to identify and quantify Lenvatinib and its metabolites, including this compound.

G prep 1. Preparation - Lenvatinib Stock - NADPH System - Human Liver Microsomes (HLMs) mix 2. Incubation Mixture - Add Buffer, HLMs, Lenvatinib prep->mix preincub 3. Pre-incubation (37°C, 5 min) mix->preincub start 4. Initiate Reaction - Add NADPH System preincub->start incub 5. Incubation (37°C, 60 min) start->incub stop 6. Terminate Reaction - Add cold Acetonitrile + Internal Std. incub->stop process 7. Sample Processing - Vortex - Centrifuge stop->process analyze 8. LC-MS/MS Analysis - Identify & Quantify Metabolites process->analyze

Workflow for In Vitro Lenvatinib Metabolism Study.
Protocol 2: In Vivo Metabolism in Animal Models (e.g., Rat)

This protocol outlines a typical workflow for an in vivo study to characterize metabolites in a preclinical species.

Objective: To identify and quantify Lenvatinib and its metabolites, including this compound, in plasma, urine, and feces following oral administration to rats.

Materials:

  • Sprague-Dawley rats (or other appropriate strain)

  • Lenvatinib formulation for oral gavage (e.g., in 0.5% methylcellulose)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Sample storage freezer (-80°C)

  • Analytical equipment (LC-MS/MS)

Methodology:

  • Acclimation and Dosing:

    • Acclimate animals to metabolic cages for at least 24 hours prior to the study.

    • Administer a single oral dose of Lenvatinib to the rats (e.g., 10-30 mg/kg). Include a vehicle control group.

  • Sample Collection:

    • Blood: Collect blood samples via an appropriate route (e.g., tail vein, cannula) at multiple time points post-dose (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours). Process blood to plasma by centrifugation and store at -80°C.

    • Urine and Feces: Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h). Record the volume/weight of each sample and store at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Perform protein precipitation as described in Protocol 1.

    • Urine: Thaw, centrifuge to remove particulates, and dilute as necessary before analysis.

    • Feces: Homogenize fecal samples with a suitable solvent (e.g., acetonitrile/water), extract the analytes, centrifuge, and collect the supernatant for analysis.

  • Metabolite Identification and Quantification:

    • Analyze the processed samples using a high-resolution LC-MS/MS system.

    • Use full scan mode to detect potential metabolites and data-dependent MS/MS to obtain fragmentation patterns for structural elucidation.

    • Compare retention times and mass spectra with authentic standards, if available, to confirm the identity of this compound.

    • Quantify the concentration of Lenvatinib and its metabolites over time to determine pharmacokinetic parameters.

G cluster_0 cluster_1 cluster_2 acclimate 1. Animal Acclimation (Metabolic Cages) dose 2. Dosing - Oral Lenvatinib Administration acclimate->dose collect_blood 3a. Blood Collection (Serial Timepoints) dose->collect_blood collect_excreta 3b. Excreta Collection (Urine & Feces) dose->collect_excreta process_plasma 4a. Plasma Processing (Protein Precipitation) collect_blood->process_plasma process_excreta 4b. Excreta Processing (Homogenization/Extraction) collect_excreta->process_excreta analyze 5. LC-MS/MS Analysis - Metabolite Profiling - Pharmacokinetics process_plasma->analyze process_excreta->analyze

Workflow for In Vivo Lenvatinib Metabolism Study.

Conclusion

The formation of this compound is a minor but important aspect of Lenvatinib's overall metabolic profile. It is primarily a CYP-mediated oxidative process, with CYP3A4 playing a key role in humans. While present at low levels relative to the parent drug, a thorough understanding of all metabolic pathways is crucial for a complete characterization of a drug's disposition and for anticipating potential drug-drug interactions. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the formation of this compound and other metabolites, both in vitro and in vivo.

References

An In-depth Technical Guide to the In Vitro Metabolism of Lenvatinib to Lenvatinib N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of Lenvatinib, with a specific focus on its biotransformation to the Lenvatinib N-oxide metabolite (M3). This document details the enzymatic pathways, experimental protocols for characterization, and quantitative data reported in the literature.

Introduction to Lenvatinib Metabolism

Lenvatinib is a multi-tyrosine kinase inhibitor used in the treatment of several types of cancer.[1] Its elimination from the body is facilitated by extensive metabolism, involving multiple enzymatic pathways. The primary routes of biotransformation include oxidation, demethylation, N-oxidation, hydrolysis, glucuronidation, and glutathione conjugation.[2] The key enzymes implicated in its oxidative metabolism are Cytochrome P450 (CYP) isoforms and aldehyde oxidase (AO).[2][3] While unchanged Lenvatinib is the predominant component found in plasma (approximately 97%), understanding its metabolic profile is crucial for predicting drug-drug interactions and inter-individual variability in patient response.[2]

The N-Oxidation Metabolic Pathway

The formation of this compound is a notable metabolic route. This reaction is primarily mediated by the Cytochrome P450 system.

In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified CYP3A4 as the predominant enzyme responsible for the N-oxidation of Lenvatinib. The presence of cytochrome b5 has been shown to enhance the efficiency of CYP3A4 in forming this metabolite. While other isoforms like CYP1A1 are involved in Lenvatinib metabolism, particularly O-demethylation, CYP3A4 is the most efficient in generating the N-oxide metabolite. In studies using rat liver microsomes, CYP3A2 was found to be the primary enzyme forming this compound.

The following diagram illustrates the enzymatic conversion of Lenvatinib to its N-oxide metabolite.

Lenvatinib_Metabolism cluster_pathway Metabolic Pathway Lenvatinib Lenvatinib N_Oxide This compound (M3) Lenvatinib->N_Oxide N-Oxidation CYP3A4 CYP3A4 (Primary Enzyme) CYP3A4->Lenvatinib Catalyzes

Diagram of Lenvatinib N-Oxidation Pathway.

Quantitative Data Summary

While several studies confirm the formation of this compound, detailed enzyme kinetic parameters for this specific reaction are not extensively reported in the public domain. The available data focuses on the identification of metabolites and the primary enzymes involved. The table below summarizes the key findings regarding the enzymes responsible for this compound formation.

SpeciesEnzyme SystemPrimary Enzyme(s) for N-OxidationReference
HumanRecombinant CYPs with cytochrome b5CYP3A4 (most efficient)
HumanLiver S9 FractionsP450s
RatRecombinant CYPsCYP3A2 (primarily)
Rat, Dog, MonkeyIn vivo / in vitroP450s

Detailed Experimental Protocols

The characterization of Lenvatinib N-oxidation in vitro typically involves incubations with liver subcellular fractions or recombinant enzymes, followed by bioanalytical quantification.

This protocol outlines a general procedure for assessing the formation of this compound in a human liver microsomal system.

Objective: To identify and quantify the formation of this compound from the parent drug in the presence of human liver enzymes.

Materials:

  • Lenvatinib

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH-regenerating system (e.g., Solutions A and B containing NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold, for reaction termination)

  • Internal Standard (for analytical quantification)

Procedure:

  • Preparation: Thaw pooled HLMs on ice. Prepare fresh NADPH-regenerating solutions and keep them on ice.

  • Pre-incubation: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and Lenvatinib solution. Pre-incubate this mixture at 37°C for approximately 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes) with gentle agitation. A negative control sample, lacking the NADPH-regenerating system, should be included to account for any non-enzymatic degradation.

  • Reaction Termination: Stop the reaction by adding a volume of ice-cold acetonitrile, typically containing an appropriate internal standard to aid in quantification.

  • Sample Preparation: Vortex the terminated reaction mixture to precipitate the microsomal proteins. Centrifuge the sample at high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS.

The following diagram provides a visual representation of the experimental workflow for a typical in vitro metabolism study of Lenvatinib.

Experimental_Workflow cluster_workflow Experimental Workflow A Preparation (HLMs, Lenvatinib, NADPH System) B Pre-incubation (Buffer + HLMs + Lenvatinib) 37°C for 5 min A->B C Reaction Initiation (Add NADPH System) B->C D Incubation 37°C for 60 min C->D E Reaction Termination (Add Ice-Cold Acetonitrile + IS) D->E F Sample Processing (Vortex, Centrifuge) E->F G Analysis (LC-MS/MS) F->G

Workflow for In Vitro Lenvatinib Metabolism Study.

Analytical Methods for Detection

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the standard method for the separation and detection of Lenvatinib and its metabolites.

  • Chromatography: A reverse-phase C18 column is typically used. Gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile is effective for separating Lenvatinib from its N-oxide and other metabolites.

  • Mass Spectrometry: The mass spectrometer is generally operated in the positive ion mode. Data acquisition in full scan mode helps in detecting potential metabolites, while data-dependent MS/MS scans provide fragmentation patterns for structural elucidation and confirmation.

Conclusion

The N-oxidation of Lenvatinib is a recognized metabolic pathway, primarily catalyzed by the CYP3A4 enzyme in vitro. This guide provides the foundational knowledge and experimental framework for researchers to investigate this specific biotransformation. While the qualitative aspects of this compound formation are established, further studies are warranted to fully characterize the enzyme kinetics of this pathway. The detailed protocols and workflows presented herein serve as a robust starting point for such investigations in a drug development or research setting.

References

Preclinical Data on Lenvatinib N-Oxide Exposure: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer therapy by targeting key signaling pathways involved in tumor growth and angiogenesis. Its mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogenes.[1][2][3][4][5] The metabolism of Lenvatinib results in the formation of several metabolites, including Lenvatinib N-oxide. This technical guide provides a comprehensive overview of the available preclinical data on Lenvatinib and its N-oxide metabolite, with a focus on pharmacokinetics, metabolism, and relevant experimental protocols.

Following a comprehensive review of publicly available scientific literature, it is important to note that specific, quantitative preclinical pharmacokinetic data for this compound (e.g., Cmax, AUC) is limited. Studies on the metabolism of Lenvatinib indicate that the parent compound is the primary active entity, with its metabolites, including the N-oxide form, being present at very low concentrations in plasma. A human mass balance study revealed that unchanged Lenvatinib constituted 97% of the radioactivity in plasma, suggesting that its metabolites have minimal contribution to the overall pharmacological effect.

This guide, therefore, summarizes the extensive preclinical data available for the parent compound, Lenvatinib, which provides the foundational knowledge for understanding its disposition and activity.

Quantitative Preclinical Pharmacokinetic Data for Lenvatinib

The following tables present a summary of the pharmacokinetic parameters of Lenvatinib in various preclinical species, offering a comparative view of its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetic Parameters of Lenvatinib in Mice Following a Single Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Oral Bioavailability (%)
31,1800.53,4102.664.4
104,2100.514,8003.1Not Reported
3012,5001.056,9004.1Not Reported

Data sourced from a study on the cross-species pharmacokinetics of Lenvatinib.

Table 2: Pharmacokinetic Parameters of Lenvatinib in Rats Following a Single Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Oral Bioavailability (%)
38971.04,4604.568.7
102,8002.018,3005.2Not Reported
308,3402.069,1006.0Not Reported

Data sourced from a study on the cross-species pharmacokinetics of Lenvatinib. In a separate study in adult Sprague-Dawley rats administered a single 7.0 mg/kg oral dose, the Cmax was 0.32 ± 0.08 µg/mL and the AUC(0-∞) was 3.97 ± 0.73 µg/mL·h.

Table 3: Pharmacokinetic Parameters of Lenvatinib in Dogs and Monkeys Following a Single Oral Administration

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)Oral Bioavailability (%)
Dog36482.06,0508.070.4
Monkey3Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Data for dogs sourced from a study on the cross-species pharmacokinetics of Lenvatinib.

Experimental Protocols

In Vitro Metabolism of Lenvatinib to this compound in Rat Liver Microsomes

This protocol describes an in vitro experiment to study the formation of this compound from Lenvatinib using rat liver microsomes.

Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the N-oxidation of Lenvatinib in rats.

Materials:

  • Lenvatinib

  • Rat liver microsomes (from untreated rats)

  • Recombinant rat CYP enzymes (e.g., CYP3A2, CYP2A1, CYP2C12) expressed in Supersomes™

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures containing rat liver microsomes or recombinant CYP enzymes, Lenvatinib, and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to allow temperature equilibration.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile.

  • Sample Preparation: Centrifuge the terminated reaction mixtures to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the formation of this compound.

Results from a representative study: In vitro studies using rat liver microsomes demonstrated the formation of two primary metabolites: O-desmethyl lenvatinib and this compound. Further investigation with recombinant rat CYP enzymes identified CYP3A2 as the primary enzyme responsible for the formation of this compound.

In Vivo Pharmacokinetic Study of Lenvatinib in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of Lenvatinib in rats following oral administration.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of Lenvatinib in rats.

Materials:

  • Lenvatinib

  • Vehicle for oral administration (e.g., 0.5% w/v methylcellulose solution)

  • Sprague-Dawley rats (male, specific age and weight range)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer a single oral dose of Lenvatinib suspension to the rats via oral gavage. A control group should receive the vehicle only.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of Lenvatinib in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.

Signaling Pathways and Experimental Workflows

Lenvatinib Signaling Pathway Inhibition

Lenvatinib exerts its anti-tumor effects by inhibiting multiple signaling pathways crucial for tumor growth and angiogenesis. The diagram below illustrates the key receptor tyrosine kinases (RTKs) targeted by Lenvatinib.

Lenvatinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR1-3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa SCF SCF KIT KIT SCF->KIT GDNF GDNF RET RET GDNF->RET Angiogenesis Angiogenesis VEGFR->Angiogenesis TumorGrowth Tumor Growth & Proliferation VEGFR->TumorGrowth FGFR->Angiogenesis FGFR->TumorGrowth PDGFRa->TumorGrowth KIT->TumorGrowth RET->TumorGrowth Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET

Caption: Lenvatinib inhibits key receptor tyrosine kinases involved in angiogenesis and tumor growth.

General Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study of a compound like Lenvatinib.

PK_Workflow DosePrep Dose Preparation (e.g., Lenvatinib suspension) AnimalDosing Animal Dosing (e.g., Oral gavage in rats) DosePrep->AnimalDosing BloodCollection Serial Blood Collection AnimalDosing->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation SampleStorage Sample Storage (-80°C) PlasmaSeparation->SampleStorage SampleAnalysis Sample Analysis (LC-MS/MS) SampleStorage->SampleAnalysis DataAnalysis Pharmacokinetic Data Analysis (Non-compartmental) SampleAnalysis->DataAnalysis Report Study Report Generation DataAnalysis->Report

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

While specific preclinical exposure data for this compound is not extensively available in the public domain, the comprehensive pharmacokinetic and pharmacodynamic data for the parent compound, Lenvatinib, provide a robust foundation for its continued development and clinical application. The available evidence suggests that Lenvatinib is the primary contributor to the observed pharmacological effects, with its metabolites, including this compound, present at significantly lower concentrations. Further research may be warranted to fully elucidate the pharmacokinetic profile and potential biological activity of this compound.

References

Methodological & Application

Application Notes and Protocols for Lenvatinib N-Oxide Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma.[1][2][3] As with any pharmaceutical compound, rigorous quality control is essential to ensure its safety and efficacy. This involves the identification and quantification of any impurities and related compounds that may be present in the active pharmaceutical ingredient (API) or final drug product. Lenvatinib N-oxide is a potential metabolite and degradation product of Lenvatinib.[4][5] Therefore, having a well-characterized reference standard of this compound is crucial for the accurate monitoring of its levels in Lenvatinib samples through High-Performance Liquid Chromatography (HPLC).

These application notes provide a comprehensive protocol for the use of this compound as a reference standard in HPLC analysis, intended for researchers, scientists, and drug development professionals.

This compound Reference Standard

The this compound reference standard is a high-purity compound intended for qualitative and quantitative analysis. It is essential for method development, validation, and routine quality control of Lenvatinib.

Chemical and Physical Data

ParameterValueReference
Chemical Name 4-[3-Chloro-4-(N'-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide 1-oxide
Synonyms 6-carbamoyl-4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline 1-oxide; Lenvatinib Metabolite M3
CAS Number 1788901-86-9
Molecular Formula C21H19ClN4O5
Molecular Weight 442.86 g/mol

HPLC Method for Analysis of Lenvatinib and this compound

The following HPLC method is a recommended starting point for the separation and quantification of Lenvatinib and this compound. Method optimization may be required depending on the specific instrumentation and sample matrix. This method is a composite based on several published methods for Lenvatinib and its related compounds.

Chromatographic Conditions

ParameterRecommended Condition
Column C18 (e.g., Thermosil C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Expected Retention Times

CompoundExpected Retention Time (min)
This compound~ 3.5
Lenvatinib~ 4.3

Note: The retention time for this compound is an estimate based on its increased polarity compared to Lenvatinib. Actual retention times may vary and should be confirmed by running the reference standard.

Experimental Protocols

1. Preparation of Standard Solutions

a. This compound Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

b. Lenvatinib Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of Lenvatinib reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

c. Working Standard Solution (10 µg/mL):

  • Pipette 10 mL of each stock solution (this compound and Lenvatinib) into a 100 mL volumetric flask.

  • Dilute to volume with the diluent.

2. Preparation of Sample Solution

  • Accurately weigh a quantity of the Lenvatinib drug substance or powdered tablets equivalent to 10 mg of Lenvatinib.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to extract the drug.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

3. System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified.

  • Inject the working standard solution five times.

  • Calculate the relative standard deviation (RSD) for the peak areas of Lenvatinib and this compound. The RSD should be less than 2.0%.

  • The tailing factor for both peaks should be less than 2.0.

  • The theoretical plates for both peaks should be greater than 2000.

4. Analysis Procedure

  • Inject the blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solution to establish retention times and response factors.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.

  • Quantify the amount of this compound in the sample using the peak area response from the standard solution.

Forced Degradation Studies

To assess the stability-indicating nature of the HPLC method, forced degradation studies can be performed on the Lenvatinib drug substance. This helps to ensure that the method can separate the main drug from its degradation products, including this compound.

a. Acid Degradation: Treat the drug substance with 0.1 N HCl at 60°C for 2 hours. b. Base Degradation: Treat the drug substance with 0.1 N NaOH at 60°C for 2 hours. c. Oxidative Degradation: Treat the drug substance with 3% H2O2 at room temperature for 24 hours. d. Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. e. Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

After degradation, prepare the samples as described in the "Preparation of Sample Solution" section and analyze by HPLC.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Lenvatinib & This compound Standard Solutions System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution Sample_Prep->System_Suitability Analysis Chromatographic Analysis System_Suitability->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Quantification Quantification of This compound Data_Acquisition->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Lenvatinib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling Pathways Lenvatinib Lenvatinib VEGFR1_3 VEGFR1/2/3 Lenvatinib->VEGFR1_3 FGFR1_4 FGFR1-4 Lenvatinib->FGFR1_4 PDGFRa PDGFRα Lenvatinib->PDGFRa KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET Angiogenesis Angiogenesis VEGFR1_3->Angiogenesis Tumor_Growth Tumor Growth FGFR1_4->Tumor_Growth PDGFRa->Tumor_Growth Cancer_Progression Cancer Progression KIT->Cancer_Progression RET->Cancer_Progression Angiogenesis->Tumor_Growth Tumor_Growth->Cancer_Progression

Caption: Lenvatinib's mechanism of action via inhibition of multiple signaling pathways.

References

Application Notes & Protocols: Analytical Method Development for Lenvatinib N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is an oral multi-tyrosine kinase inhibitor used in the treatment of various cancers.[1] It undergoes extensive metabolism in the body, leading to the formation of several metabolites.[2][3] One of the key metabolites is Lenvatinib N-Oxide (M3), formed through CYP-mediated N-oxidation.[2] Accurate quantification of Lenvatinib and its metabolites, such as this compound, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development.[4]

These application notes provide a comprehensive overview and detailed protocols for the development and validation of an analytical method for the quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Biotransformation of Lenvatinib to this compound

Lenvatinib undergoes several metabolic transformations, with N-oxidation being one of the notable pathways. This process involves the addition of an oxygen atom to a nitrogen atom within the Lenvatinib molecule, resulting in the formation of this compound. This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes.

G Lenvatinib Lenvatinib N_Oxide This compound (M3) Lenvatinib->N_Oxide CYP-mediated N-oxidation

Biotransformation of Lenvatinib to this compound.

Analytical Method: UPLC-MS/MS

A sensitive and specific UPLC-MS/MS method is recommended for the simultaneous determination of Lenvatinib and its major metabolites, including this compound, in human plasma.

Experimental Workflow

The general workflow for the analysis of this compound in plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing P_Sample Plasma Sample IS Internal Standard Addition P_Sample->IS Extraction Protein Precipitation / LLE IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation UPLC UPLC Separation Evaporation->UPLC MS MS/MS Detection UPLC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

General workflow for this compound analysis.

Detailed Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting Lenvatinib and its metabolites from plasma samples.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., Lenvatinib-d4)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw plasma samples at room temperature.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS System and Conditions

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterRecommended Conditions
Column X-Terra RP18 (50 x 2.1 mm, 3.5 µm) or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol/Acetonitrile (10:90, v/v) with 0.1% formic acid
Flow Rate 0.15 - 0.4 mL/min
Column Temperature 35 - 40°C
Injection Volume 5 - 10 µL
Elution Mode Isocratic or Gradient

Mass Spectrometric Conditions:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Lenvatinib: m/z 427.1 → 370.0; this compound (M3): To be determined by direct infusion of the reference standard.
Collision Energy To be optimized for each analyte and transition.
Source Temperature ~500°C

Method Validation

The developed analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99. Range for this compound: 0.1–100 ng/mL.
Precision Intra- and inter-day precision with a coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
Accuracy Mean accuracy within 85-115% of the nominal concentration (80-120% at LLOQ).
Recovery Consistent and reproducible recovery. For Lenvatinib, recovery is often ≥95.6%.
Matrix Effect Internal standard normalized matrix effect CV% should be ≤15%.
Stability Analyte stability under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from validated UPLC-MS/MS methods for Lenvatinib and its metabolites.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Lenvatinib1 - 10001≤ 11.3≤ 11.396.3 - 109.0
This compound (M3) 0.1 - 100 0.1 Acceptable Acceptable Acceptable
Descyclopropyl Lenvatinib (M1)0.1 - 1000.1AcceptableAcceptableAcceptable
O-demethyl Lenvatinib (M2)0.1 - 1000.1AcceptableAcceptableAcceptable
Data for Lenvatinib is based on cited literature. "Acceptable" indicates that the values met the validation criteria as reported in the source.

Conclusion

The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. Proper method development and validation are essential to ensure reliable data for clinical and preclinical studies. These protocols and application notes serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

Application Notes and Protocols for Lenvatinib in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for the use of Lenvatinib in in vitro cell culture assays. Extensive research reveals a significant lack of publicly available data on the biological activity and specific cell culture protocols for Lenvatinib N-Oxide , which is primarily identified as a metabolite and impurity of Lenvatinib.[1][2] Consequently, a scientifically validated protocol for this compound cannot be provided at this time.

As a practical alternative, this document focuses on the well-characterized parent compound, Lenvatinib . Lenvatinib is a multi-targeted tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[3] Its mechanism of action involves the disruption of key signaling pathways implicated in tumor growth, angiogenesis, and metastasis.[3][4]

The following sections detail the mechanism of action of Lenvatinib, provide established protocols for its use in cell culture, and include quantitative data from various studies.

Mechanism of Action of Lenvatinib

Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) crucial for tumor progression. By targeting VEGFR and FGFR signaling pathways, Lenvatinib effectively hinders angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Furthermore, its inhibitory action on other RTKs like PDGFRα, KIT, and RET disrupts downstream signaling cascades, such as the Ras/MAPK and PI3K/AKT pathways, which are vital for cancer cell proliferation and survival.

Signaling Pathway Targeted by Lenvatinib

Lenvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTKs VEGFR, FGFR, PDGFRα, KIT, RET PLCg PLCγ RTKs->PLCg Ras Ras RTKs->Ras PI3K PI3K RTKs->PI3K Lenvatinib Lenvatinib Lenvatinib->RTKs Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) PLCg->Gene_Expression MAPK MAPK Ras->MAPK AKT AKT PI3K->AKT MAPK->Gene_Expression AKT->Gene_Expression

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Experimental Protocols

Preparation of Lenvatinib Stock Solution

Note: Lenvatinib has low aqueous solubility. A concentrated stock solution in dimethyl sulfoxide (DMSO) is recommended.

  • Materials:

    • Lenvatinib powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Accurately weigh the desired amount of Lenvatinib powder.

    • In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the tube vigorously for several minutes to dissolve the powder completely.

    • If necessary, sonicate the solution for 5-10 minutes or warm it at 37°C for 10 minutes to aid dissolution.

    • Visually inspect the solution to ensure no particulate matter is present.

    • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a general guideline and may require optimization for specific cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Lenvatinib stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO or solubilization buffer

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of Lenvatinib from the DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same final DMSO concentration).

    • Remove the old medium from the wells and add the medium containing the different concentrations of Lenvatinib.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

    • Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Lenvatinib that inhibits cell growth by 50%).

Western Blotting for Signaling Pathway Analysis
  • Materials:

    • Cancer cell line of interest

    • 6-well or 10 cm cell culture plates

    • Lenvatinib stock solution (in DMSO)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in plates and allow them to adhere.

    • Treat the cells with the desired concentrations of Lenvatinib for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the effect of Lenvatinib on the phosphorylation and expression of target proteins.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis Stock_Prep Prepare Lenvatinib Stock Solution (DMSO) Treatment Treat Cells with Lenvatinib Dilutions Stock_Prep->Treatment Cell_Seeding Seed Cells in Plates Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blotting Treatment->Western_Blot IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc Protein_Quant Quantify Protein Expression and Phosphorylation Western_Blot->Protein_Quant

Caption: A general workflow for in vitro cell culture experiments using Lenvatinib.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lenvatinib in various cancer cell lines from published studies. These values can serve as a reference for designing experiments with specific cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Hepatocellular Carcinoma (HCC)
Hep3B2.1-7Hepatocellular Carcinoma0.23
HuH-7Hepatocellular Carcinoma0.42
JHH-7Hepatocellular Carcinoma0.64
HAK-5Hepatocellular Carcinoma5.8
KYN-2Hepatocellular Carcinoma10.4
Thyroid Cancer
K1Papillary Thyroid Carcinoma~5-25
BCPAPPapillary Thyroid Carcinoma~5-25
Other
LX-2 (Stellate cells)-~0.1-0.4 (nmol/L)

Disclaimer: The provided protocols and data are for research purposes only and should be adapted and optimized for specific experimental conditions and cell lines. It is crucial to consult the original research articles for detailed methodologies. Due to the lack of available information, a protocol for this compound cannot be provided.

References

Application Notes and Protocols for Impurity Profiling of Lenvatinib using Lenvatinib N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. As with any active pharmaceutical ingredient (API), rigorous control of impurities is essential to ensure its quality, safety, and efficacy. Lenvatinib N-Oxide has been identified as a significant impurity and a metabolite of Lenvatinib.[1][2] This document provides detailed application notes and protocols for the use of this compound as a reference standard in the impurity profiling of Lenvatinib, in accordance with regulatory guidelines such as those from the International Council on Harmonisation (ICH).[3][4][5]

This compound Profile

ParameterValue
Chemical Name 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide 1-Oxide
Synonyms Lenvatinib Impurity 10, Lenvatinib Metabolite M3
CAS Number 1788901-86-9
Molecular Formula C21H19ClN4O5
Molecular Weight 442.85 g/mol

Synthesis of this compound Reference Standard

A well-characterized reference standard of this compound is crucial for accurate impurity profiling. While commercially available, an in-house synthesis may be required. Below is a plausible synthetic protocol based on established N-oxidation reactions of quinoline derivatives.

Proposed Synthetic Scheme

The synthesis involves the direct oxidation of the quinoline nitrogen in Lenvatinib using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

G Lenvatinib Lenvatinib Lenvatinib_N_Oxide This compound Lenvatinib->Lenvatinib_N_Oxide N-Oxidation Oxidizing_Agent m-CPBA or H2O2/Catalyst

Caption: Synthetic pathway for this compound.

Experimental Protocol for Synthesis

Materials:

  • Lenvatinib

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • Dissolve Lenvatinib (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate) to afford this compound.

  • Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Analytical Methods for Impurity Profiling

A validated, stability-indicating analytical method is essential for the accurate quantification of this compound in Lenvatinib drug substance and product. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed. For higher sensitivity and confirmation, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be utilized.

RP-HPLC Method for Quantification

This protocol outlines a general RP-HPLC method suitable for the separation and quantification of Lenvatinib and its N-oxide impurity. Method optimization and validation are critical for its intended use.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Optimized gradient to separate Lenvatinib and this compound
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 242 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water). Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the Lenvatinib drug substance or a powdered portion of the drug product in the diluent to a known concentration.

Method Validation Parameters

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of Lenvatinib, this compound, and other potential impurities.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table provides a representative summary of validation and quantitative results for the determination of this compound impurity. Actual results will vary based on the specific Lenvatinib manufacturing process and storage conditions.

ParameterTypical Acceptance Criteria/Results
Linearity (r²) ≥ 0.999
LOD ~0.01%
LOQ ~0.03%
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
This compound in Batch A 0.08%
This compound in Batch B 0.11%
This compound in Batch C 0.05%

Forced Degradation Studies

Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products, including this compound.

G Lenvatinib_Sample Lenvatinib Sample Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Lenvatinib_Sample->Stress_Conditions Stressed_Sample Stressed Sample Stress_Conditions->Stressed_Sample HPLC_Analysis HPLC/LC-MS Analysis Stressed_Sample->HPLC_Analysis Impurity_Profile Impurity Profile (Identification and Quantification) HPLC_Analysis->Impurity_Profile

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

Procedure:

  • Prepare solutions of Lenvatinib in the respective stress media.

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the stressed samples using the validated HPLC method.

  • Evaluate the chromatograms for the appearance of degradation products and the decrease in the Lenvatinib peak area.

  • Confirm the identity of the this compound peak by comparison with the reference standard.

Signaling Pathway Context

While not directly related to impurity profiling, understanding the mechanism of action of Lenvatinib provides context for its development and the importance of its quality control. Lenvatinib inhibits multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Downstream_Signaling Downstream Signaling Pathways VEGFR->Downstream_Signaling FGFR->Downstream_Signaling PDGFR->Downstream_Signaling Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Tumor_Growth Tumor Growth Downstream_Signaling->Tumor_Growth

Caption: Lenvatinib's mechanism of action.

Conclusion

The use of a well-characterized this compound reference standard in conjunction with a validated, stability-indicating analytical method is fundamental for the accurate impurity profiling of Lenvatinib. The protocols and data presented in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to ensure the quality and safety of Lenvatinib. Adherence to regulatory guidelines is paramount throughout the method development, validation, and routine analysis processes.

References

Application of Lenvatinib N-Oxide in Pharmacokinetic Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of several types of cancer, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2][3] Understanding the pharmacokinetic profile of Lenvatinib, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing its therapeutic efficacy and ensuring patient safety. Lenvatinib undergoes extensive metabolism, with one of its major metabolites being Lenvatinib N-Oxide (also referred to as M3).[4] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, targeting researchers, scientists, and drug development professionals.

Data Presentation

Pharmacokinetic Parameters of Lenvatinib in Humans

While specific pharmacokinetic data for this compound in humans are not extensively available in publicly accessible literature, the following table summarizes the key pharmacokinetic parameters for the parent drug, Lenvatinib, providing a crucial context for metabolite studies.

ParameterValueReferences
Time to Peak Plasma Concentration (Tmax) 1 to 4 hours[5]
Terminal Elimination Half-life (t½) Approximately 28 hours
Apparent Oral Clearance (CL/F) 6.56 L/h
Protein Binding 98% to 99% (primarily to albumin)
Excretion Approximately 64% in feces and 25% in urine
In Vitro Metabolism of Lenvatinib

Studies using human liver microsomes have identified the key enzymes responsible for Lenvatinib metabolism.

Metabolic PathwayPrimary Enzyme(s)Key Metabolite(s)
N-oxidation Cytochrome P450 3A4 (CYP3A4)This compound (M3)
Demethylation CYP3A4O-desmethyl-lenvatinib (M2)
Oxidation Aldehyde Oxidase (AO)Various oxidized metabolites

Experimental Protocols

Protocol 1: Synthesis of this compound Reference Standard

A certified reference standard of this compound is essential for the accurate quantification in biological samples. While detailed synthetic procedures are often proprietary, a general approach for the N-oxidation of a quinoline derivative like Lenvatinib is presented below. Commercially available reference standards are the recommended source for quantitative bioanalysis.

Objective: To describe a representative chemical synthesis of this compound.

Materials:

  • Lenvatinib

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve Lenvatinib in a suitable organic solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) in DCM to the Lenvatinib solution.

  • Stir the reaction mixture at 0°C and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

  • Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To provide a detailed method for the quantitative analysis of this compound in human plasma. This protocol is based on established methods for Lenvatinib and its metabolites.

Materials and Reagents:

  • This compound reference standard

  • Lenvatinib-d4 (or other suitable internal standard, IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a 1 mg/mL stock solution of the internal standard (IS).

  • Serially dilute the stock solutions with methanol or an appropriate solvent to prepare working solutions for calibration standards and quality controls (QCs).

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard at an appropriate concentration.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 90:10, v/v).

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion > Product ion (to be determined by direct infusion of the reference standard).

      • Internal Standard: Precursor ion > Product ion.

    • Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

4. Method Validation:

  • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Protocol 3: In Vitro Metabolism of Lenvatinib to this compound using Human Liver Microsomes

Objective: To determine the in vitro formation of this compound from Lenvatinib using human liver microsomes.

Materials and Reagents:

  • Lenvatinib

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard for quantification

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Phosphate buffer (pH 7.4)

      • Human liver microsomes (final concentration, e.g., 0.5 mg/mL)

      • Lenvatinib (at various concentrations to determine enzyme kinetics, e.g., 1-100 µM)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method as described in Protocol 2.

Mandatory Visualization

Lenvatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFRα PDGF->PDGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg FGFR->RAS FGFR->PI3K FGFR->PLCg PDGFR->RAS PDGFR->PI3K KIT KIT KIT->PI3K RET RET RET->RAS Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Lenvatinib->KIT Lenvatinib->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases (RTKs).

PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Dosing Lenvatinib Administration (Oral) Blood_Sampling Serial Blood Sampling (e.g., plasma) Dosing->Blood_Sampling Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Blood_Sampling->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis (Quantification of Lenvatinib & this compound) Supernatant_Collection->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_MS->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, AUC, t½, etc.) PK_Modeling->Parameter_Calculation

Caption: Experimental workflow for pharmacokinetic analysis.

References

Application Note: Lenvatinib N-Oxide as a Control in Drug Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

AN-001

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[1][2][3][4] Like all pharmaceutical compounds, Lenvatinib is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Regulatory bodies require comprehensive stability testing to identify potential degradation products and establish the intrinsic stability of the drug.[5] Lenvatinib N-oxide is a known metabolite and a significant degradation product of Lenvatinib. As such, it serves as a critical control and reference standard in forced degradation studies to ensure the stability-indicating properties of analytical methods.

This application note provides a detailed protocol for using this compound as a control in forced degradation studies of Lenvatinib. It includes methodologies for stress testing, sample analysis, and data interpretation, along with a summary of expected degradation patterns.

Data Presentation

Forced degradation studies are essential to understand the stability of Lenvatinib under various stress conditions. The following table summarizes the typical degradation of Lenvatinib and the potential formation of this compound under ICH-recommended stress conditions.

Stress ConditionReagents and ConditionsLenvatinib Degradation (%)This compound Formation (%)Other Major Degradants
Acid Hydrolysis0.1 M HCl at 80°C for 2 hours15-25%1-3%DP I, DP IV
Base Hydrolysis0.1 M NaOH at 80°C for 1 hour20-30%2-5%DP II, DP III, DP V
Oxidative Degradation3% H₂O₂ at room temp for 24 hours10-20%5-10%O-desmethyl lenvatinib
Thermal Degradation105°C for 48 hours5-15%1-2%Various minor impurities
Photolytic Degradation1.2 million lux hours5-10%<1%Photodegradation products

Note: The provided percentages are illustrative and can vary based on the specific experimental conditions, including the concentration of the drug substance, the purity of the starting material, and the analytical method used.

Experimental Protocols

Preparation of Stock Solutions
  • Lenvatinib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lenvatinib and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • This compound Stock Solution (0.1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of the same solvent as the Lenvatinib stock solution.

Forced Degradation Studies

The following protocols are based on established methods for forced degradation of Lenvatinib.

2.1 Acid Hydrolysis

  • To 1 mL of the Lenvatinib stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the mixture in a water bath at 80°C for 2 hours.

  • Cool the solution to room temperature and neutralize it with 1 mL of 0.1 M sodium hydroxide.

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before analysis.

2.2 Base Hydrolysis

  • To 1 mL of the Lenvatinib stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the mixture in a water bath at 80°C for 1 hour.

  • Cool the solution to room temperature and neutralize it with 1 mL of 0.1 M hydrochloric acid.

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before analysis.

2.3 Oxidative Degradation

  • To 1 mL of the Lenvatinib stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a final volume of 10 mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before analysis.

2.4 Thermal Degradation

  • Place a solid sample of Lenvatinib in a thermostatically controlled oven at 105°C for 48 hours.

  • After the exposure period, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-stressed sample at a concentration of 100 µg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before analysis.

2.5 Photolytic Degradation

  • Expose a solid sample of Lenvatinib to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • After the exposure, prepare a solution of the photo-stressed sample at a concentration of 100 µg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before analysis.

Preparation of Control and Spiked Samples
  • Control Sample: Prepare a solution of Lenvatinib at the same final concentration as the stressed samples without subjecting it to any stress conditions.

  • Spiked Sample: To a portion of the control Lenvatinib solution, add a known amount of the this compound stock solution to achieve a final concentration that is expected to be present in the degraded samples. This sample is used to confirm the peak identity and the resolving power of the analytical method.

Analytical Method

A stability-indicating HPLC or UPLC method should be used for the analysis of the stressed samples. The method must be capable of separating Lenvatinib from its degradation products, including this compound.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.

  • Detection: UV detection at a suitable wavelength (e.g., 248 nm) is used.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Visualizations

Signaling Pathways Inhibited by Lenvatinib

Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. The primary targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, and 4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET. Inhibition of these pathways blocks downstream signaling cascades, such as the Ras/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR1/2/3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK FGFR FGFR1-4 FGFR->PI3K_AKT FGFR->RAS_MAPK PDGFRa PDGFRα PDGFRa->PI3K_AKT KIT KIT KIT->RAS_MAPK RET RET RET->PI3K_AKT Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits Lenvatinib->PDGFRa Inhibits Lenvatinib->KIT Inhibits Lenvatinib->RET Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis

Caption: Lenvatinib's mechanism of action.

Experimental Workflow for Forced Degradation Study

The following workflow outlines the key steps in performing a forced degradation study of Lenvatinib using this compound as a control.

G start Start: Prepare Lenvatinib & this compound Stock Solutions stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress prepare_samples Prepare Control, Stressed, & Spiked Samples stress->prepare_samples analysis Analyze Samples using a Stability-Indicating HPLC/UPLC Method prepare_samples->analysis data Data Analysis: - Identify & Quantify Degradants - Confirm Peak Purity analysis->data report Report Results: - Summarize Degradation Profile - Validate Method Specificity data->report end End report->end

Caption: Forced degradation experimental workflow.

References

Application Note: A Robust Method for the Isolation of Lenvatinib N-Oxide from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. Its metabolism in vivo leads to the formation of several metabolites, including Lenvatinib N-oxide (M3). The isolation and characterization of such metabolites from biological matrices are crucial for comprehensive pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the efficient isolation of this compound from plasma, addressing common challenges such as metabolite stability and purity.

One of the primary challenges in the analysis of N-oxide metabolites is their potential for in vitro reduction back to the parent drug, particularly in the presence of blood components.[1] To mitigate this, the presented method incorporates a protein precipitation step with acetonitrile, which has been shown to be more effective than methanol in preventing the conversion of N-oxides.[1] Subsequent liquid-liquid extraction and chromatographic separation steps are optimized for the selective isolation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical determination of this compound in human plasma, which forms the basis for the isolation protocol.

ParameterThis compound (M3)Lenvatinib (Parent Drug)
Calibration Range 0.1 - 100 ng/mL1 - 1000 ng/mL
Molecular Formula C21H19ClN4O5C21H19ClN4O4
Molecular Weight 442.86 g/mol 426.85 g/mol
Extraction Solvent Ethyl AcetateEthyl Acetate
Analytical Method LC-MS/MSLC-MS/MS

Experimental Workflow

The overall workflow for the isolation of this compound from a biological matrix (e.g., plasma) is depicted in the following diagram.

workflow Figure 1: Experimental Workflow for this compound Isolation sample Biological Matrix (e.g., Plasma) pp Protein Precipitation (Acetonitrile) sample->pp cent1 Centrifugation pp->cent1 supernatant1 Collect Supernatant cent1->supernatant1 lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant1->lle evap Evaporation of Organic Phase lle->evap recon Reconstitution evap->recon hplc Preparative HPLC Separation recon->hplc fraction Fraction Collection hplc->fraction analysis Purity Analysis (LC-MS/MS) fraction->analysis isolated Isolated this compound analysis->isolated

Figure 1: Experimental Workflow for this compound Isolation

Experimental Protocols

1. Materials and Reagents

  • Biological matrix (e.g., human plasma) containing Lenvatinib and its metabolites.

  • This compound analytical standard (for reference).

  • Acetonitrile (HPLC grade).

  • Ethyl acetate (HPLC grade).

  • Formic acid (LC-MS grade).

  • Methanol (HPLC grade).

  • Water (ultrapure, e.g., Milli-Q).

  • Phosphate-buffered saline (PBS), pH 7.4.

2. Sample Preparation: Protein Precipitation

This step is critical for removing the bulk of proteins from the plasma sample and minimizing the risk of N-oxide reduction.

  • Thaw frozen plasma samples at room temperature.

  • To 1 mL of plasma in a polypropylene centrifuge tube, add 3 mL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains Lenvatinib, this compound, and other metabolites, without disturbing the protein pellet.

3. Liquid-Liquid Extraction (LLE)

This step aims to extract the analytes of interest from the aqueous supernatant into an organic solvent, thereby concentrating the sample and removing polar impurities.

  • Transfer the supernatant from the protein precipitation step to a clean glass tube.

  • Add 5 mL of ethyl acetate to the supernatant.

  • Vortex the mixture for 2 minutes to facilitate the transfer of the analytes into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate to maximize recovery.

  • Combine the organic extracts.

4. Sample Concentration

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 500 µL of the initial mobile phase for chromatographic separation (e.g., 10% methanol in water with 0.1% formic acid).

5. Chromatographic Separation: Preparative HPLC

This protocol is adapted from an analytical LC-MS/MS method for the separation of Lenvatinib and its metabolites.[2] For isolation purposes, a preparative or semi-preparative HPLC system is recommended.

  • Column: A C18 reversed-phase column with suitable dimensions for preparative chromatography (e.g., X-Terra RP18, 10 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A gradient optimized to resolve this compound from Lenvatinib and other metabolites. A shallow gradient should be employed to ensure good separation. An example gradient is as follows:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B and equilibrate.

  • Flow Rate: Appropriate for the column dimensions (e.g., 4 mL/min for a 10 mm ID column).

  • Detection: UV detection at a wavelength where both Lenvatinib and this compound have significant absorbance (e.g., 240 nm or 265 nm).

  • Fraction Collection: Collect fractions based on the retention time of the this compound peak, as determined by prior analysis of an analytical standard.

6. Purity Analysis

The purity of the collected fractions should be assessed using a sensitive analytical method such as LC-MS/MS.

  • Inject a small aliquot of the collected fraction corresponding to the this compound peak into an LC-MS/MS system.

  • Confirm the identity of the compound by comparing its retention time and mass spectrum to that of a this compound reference standard.

  • Assess the purity of the isolated fraction by checking for the presence of Lenvatinib or other impurities.

  • If necessary, pool the purest fractions and perform a second round of purification under isocratic conditions for enhanced purity.

Signaling Pathway Context

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that affects several signaling pathways involved in tumorigenesis and angiogenesis. The diagram below illustrates the primary targets of Lenvatinib. While this compound is a metabolite, understanding the parent drug's mechanism of action is crucial for interpreting its overall pharmacological profile.

signaling_pathway Figure 2: Lenvatinib Target Signaling Pathways cluster_vegfr VEGFR Signaling cluster_fgfr FGFR Signaling cluster_other Other RTKs Lenvatinib Lenvatinib VEGFR1 VEGFR1 Lenvatinib->VEGFR1 VEGFR2 VEGFR2 Lenvatinib->VEGFR2 VEGFR3 VEGFR3 Lenvatinib->VEGFR3 FGFR1 FGFR1 Lenvatinib->FGFR1 FGFR2 FGFR2 Lenvatinib->FGFR2 FGFR3 FGFR3 Lenvatinib->FGFR3 FGFR4 FGFR4 Lenvatinib->FGFR4 PDGFRa PDGFRα Lenvatinib->PDGFRa KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET Angiogenesis Angiogenesis VEGFR1->Angiogenesis TumorGrowth Tumor Growth VEGFR2->Angiogenesis VEGFR3->Angiogenesis FGFR1->TumorGrowth FGFR2->TumorGrowth FGFR3->TumorGrowth FGFR4->TumorGrowth PDGFRa->TumorGrowth KIT->TumorGrowth RET->TumorGrowth

Figure 2: Lenvatinib Target Signaling Pathways

This application note provides a comprehensive and detailed protocol for the isolation of this compound from biological matrices. By employing a strategic combination of protein precipitation with acetonitrile to ensure metabolite stability, followed by liquid-liquid extraction and preparative HPLC, researchers can obtain purified this compound for further characterization and in vitro studies. The provided workflow and protocols are designed to be adaptable to specific laboratory equipment and sample volumes.

References

Application Note: Utilizing Lenvatinib N-Oxide in Forced Degradation Studies of Lenvatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[1][2][3][4][5] Understanding its stability and degradation profile is crucial for drug development, formulation, and ensuring patient safety. Forced degradation studies are a key component of this process, providing insights into the degradation pathways and the intrinsic stability of the drug molecule. One of the known metabolites of Lenvatinib is Lenvatinib N-oxide. This application note provides a detailed protocol for conducting forced degradation studies of Lenvatinib, with a focus on the identification and quantification of this compound as a potential degradation product.

This compound can be used as a reference standard in these studies to confirm the identity of any N-oxide degradation product formed and to accurately quantify its presence. This is essential for developing stability-indicating analytical methods and for understanding the complete degradation profile of Lenvatinib under various stress conditions.

Lenvatinib's Mechanism of Action

Lenvatinib inhibits multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression. Its primary targets include vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors (FGFR1, 2, 3, and 4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene. By inhibiting these kinases, Lenvatinib disrupts downstream signaling pathways, leading to the inhibition of tumor cell proliferation and angiogenesis.

Lenvatinib Signaling Pathway cluster_cell Tumor Cell / Endothelial Cell cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa Ras_MAPK Ras/MAPK Pathway VEGFR->Ras_MAPK PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt FGFR->Ras_MAPK FGFR->PI3K_Akt PDGFRa->Ras_MAPK PDGFRa->PI3K_Akt RET RET KIT KIT Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->RET Lenvatinib->KIT Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation Angiogenesis Angiogenesis Ras_MAPK->Angiogenesis PI3K_Akt->Proliferation PI3K_Akt->Angiogenesis Forced Degradation Workflow cluster_stress Stress Conditions Start Start: Lenvatinib Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (1N HCl, 80°C, 2h) Start->Acid Base Basic Hydrolysis (1N NaOH, 80°C, 30min) Start->Base Oxidation Oxidative Degradation (30% H₂O₂, RT, 24h) Start->Oxidation Thermal Thermal Degradation (Solid, 105°C, 24h) Start->Thermal Photo Photolytic Degradation (UV/Vis Light) Start->Photo Neutralize Neutralization & Dilution (to 100 µg/mL) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analysis UPLC-MS/MS Analysis Neutralize->Analysis End End: Data Interpretation & Degradation Profile Analysis->End

References

Troubleshooting & Optimization

Lenvatinib N-Oxide HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Lenvatinib N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during chromatographic analysis, with a specific focus on peak tailing.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing for this compound.

Is the peak tailing affecting only this compound or all peaks in the chromatogram?

  • All Peaks Tailing: If all peaks in your chromatogram are exhibiting tailing, the issue is likely related to the HPLC system itself.

  • Only this compound Peak Tailing: If only the this compound peak is tailing, the problem is more likely related to specific chemical interactions between the analyte, the stationary phase, and the mobile phase.

Scenario 1: All Peaks are Tailing

If you observe tailing for all peaks in your chromatogram, it is likely a system-wide issue. The following troubleshooting workflow can help you diagnose and resolve the problem.

Troubleshooting Workflow for System-Wide Peak Tailing A All Peaks Tailing B Check for Extra-Column Volume A->B Is there excessive tubing or a large volume detector cell? C Inspect Column and Guard Column A->C Is the column old or contaminated? D Review Sample Solvent A->D Is the sample solvent stronger than the mobile phase? E Verify Mobile Phase Preparation A->E Is the mobile phase properly mixed and degassed? F Check for System Leaks A->F Are there any visible leaks in the system? B_sol Solution: Use shorter, narrower tubing. Use a low-volume detector cell. B->B_sol C_sol Solution: Replace the guard column. Flush or replace the analytical column. C->C_sol D_sol Solution: Dissolve the sample in the initial mobile phase. D->D_sol E_sol Solution: Ensure proper mixing and degassing of the mobile phase. E->E_sol F_sol Solution: Tighten fittings and replace any worn seals. F->F_sol

Caption: Troubleshooting workflow for system-wide peak tailing.

Scenario 2: Only this compound Peak is Tailing

If peak tailing is specific to this compound, the issue is likely due to secondary chemical interactions. Lenvatinib and its N-oxide are basic compounds, making them prone to interactions with acidic silanol groups on the surface of silica-based columns.

Troubleshooting Workflow for this compound Peak Tailing A This compound Peak Tailing B Evaluate Mobile Phase pH A->B Is the mobile phase pH appropriate for a basic analyte? C Consider Column Chemistry A->C Is the column suitable for basic compounds? D Check for Sample Overload A->D Is the sample concentration too high? E Investigate Co-elution A->E Could an impurity be co-eluting? B_sol Solution: Lower mobile phase pH (2.5-3.5) to protonate silanols. Add a basic modifier like triethylamine (0.1%). B->B_sol C_sol Solution: Use an end-capped column or a column with a different stationary phase (e.g., polymer-based). C->C_sol D_sol Solution: Reduce the sample concentration or injection volume. D->D_sol E_sol Solution: Adjust mobile phase composition or gradient to improve resolution. E->E_sol

Technical Support Center: Overcoming Matrix Effects in Lenvatinib N-Oxide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Lenvatinib N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound quantification by LC-MS/MS, components from biological samples (e.g., plasma, urine) such as phospholipids, salts, and endogenous metabolites can interfere with the ionization process in the mass spectrometer's source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[2]

Q2: I'm observing significant ion suppression for this compound. What are the most probable causes?

A2: Significant ion suppression during this compound analysis can arise from several factors:

  • Co-elution with Phospholipids: Phospholipids are a major cause of matrix-induced ion suppression in biological samples.[1]

  • Inadequate Sample Preparation: Insufficient removal of matrix components during sample cleanup can lead to a high concentration of interfering substances being introduced into the LC-MS/MS system.[3]

  • Suboptimal Chromatographic Separation: If the chromatographic method does not adequately separate this compound from matrix components, co-elution and subsequent ion suppression are more likely.

  • Choice of Ionization Source: While Electrospray Ionization (ESI) is commonly used, it can be susceptible to matrix effects.

Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?

A3: The choice of sample preparation is critical for minimizing matrix effects. Commonly used techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not be sufficient to remove all interfering matrix components, especially phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is often considered the most effective technique for removing matrix interferences, as it can utilize different sorbents and wash steps to selectively isolate the analyte and remove a wider range of interfering compounds.

Q4: How can I optimize my LC-MS/MS method to reduce matrix effects?

A4: Method optimization plays a crucial role in mitigating matrix effects:

  • Chromatographic Separation: Develop a robust chromatographic method with sufficient separation of this compound from the regions where matrix components elute. The use of a guard column can also help protect the analytical column.

  • Mobile Phase Modifiers: The addition of modifiers like formic acid or ammonium acetate to the mobile phase can improve peak shape and, in some cases, reduce matrix effects.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and precise quantification.

  • Mass Spectrometry Parameters: Optimize the mass spectrometer's source parameters (e.g., temperature, gas flows, and voltages) to maximize the signal for this compound while potentially minimizing the influence of interfering compounds.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Times for this compound

  • Possible Cause: Column degradation, improper mobile phase composition, or accumulation of matrix components on the analytical column.

  • Troubleshooting Steps:

    • Column Washing: Implement a thorough column wash with a strong organic solvent at the end of each analytical batch to remove strongly retained matrix components.

    • Guard Column: Employ a guard column to protect the analytical column from contaminants.

    • Mobile Phase Preparation: Ensure the mobile phase is freshly prepared and properly degassed. Verify the accuracy of the composition.

    • Column Equilibration: Confirm that the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Issue 2: High Variability in this compound Quantification Between Replicate Injections

  • Possible Cause: Inconsistent sample preparation, significant and variable matrix effects, or instrument instability.

  • Troubleshooting Steps:

    • Sample Preparation Review: Re-evaluate the sample preparation procedure for consistency. Ensure precise and accurate pipetting and vortexing steps.

    • Internal Standard Monitoring: Closely monitor the response of the internal standard. High variability in the IS signal can indicate inconsistent sample processing or significant matrix effects.

    • Matrix Effect Evaluation: Perform a post-column infusion experiment or a post-extraction addition study to assess the presence and variability of matrix effects across different sample lots.

    • Instrument Performance Check: Run system suitability tests to ensure the LC-MS/MS system is performing optimally.

Issue 3: Low Recovery of this compound

  • Possible Cause: Inefficient extraction during sample preparation, analyte degradation, or suboptimal pH conditions.

  • Troubleshooting Steps:

    • Extraction Solvent Optimization (for LLE): Test different organic solvents or solvent mixtures to improve the extraction efficiency of this compound.

    • SPE Sorbent and Elution Solvent Selection: If using SPE, evaluate different sorbent types (e.g., reversed-phase, mixed-mode) and optimize the composition and volume of the elution solvent.

    • pH Adjustment: Adjust the pH of the sample before extraction to ensure this compound is in its most extractable (neutral) form.

    • Stability Assessment: Investigate the stability of this compound under the sample processing and storage conditions to rule out degradation.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Lenvatinib Quantification

Sample Preparation TechniqueAnalyte(s)MatrixRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)LenvatinibHuman Plasma≥95.6Enhancement observed, but IS-normalized CV% ≤2.8
Protein Precipitation (Acetonitrile)Lenvatinib & TelmisartanRat Plasma97.94–106.57100.3–106.79
Liquid-Liquid Extraction (Ethyl Acetate)LenvatinibRabbit PlasmaNot explicitly statedNot explicitly stated, but method validated
Solid-Phase ExtractionLenvatinibHuman Plasma>60 (for most methods)Not explicitly stated, but method validated

Table 2: Summary of LC-MS/MS Methodologies for Lenvatinib and its Metabolites

ParameterMethod 1Method 2Method 3
Analyte(s) Lenvatinib and three major metabolites (including N-Oxide)LenvatinibLenvatinib and Telmisartan
Matrix Human PlasmaHuman PlasmaRat Plasma
LC Column X-Terra RP18 (50 x 2.1 mm, 3.5 µm)Synergi Fusion RP C18XSelect HSS T3 (100 x 2.1 mm, 2.5 µm)
Mobile Phase Methanol–water (10:90, v/v) with 0.1% formic acidAcetonitrile and Water with 0.1% Formic AcidWater (5 mM ammonium acetate, 0.1% formic acid) and Acetonitrile (0.1% formic acid)
Flow Rate 0.15 mL/minNot specifiedNot specified
Run Time 3 min4 minNot specified
Ionization ESI PositiveESI PositiveESI Positive
Internal Standard Not specifiedLenvatinib-D4Lenvatinib-d5 and Telmisartan-d3
Reference

Experimental Protocols

Detailed Methodology for Sample Preparation using Protein Precipitation

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution (e.g., Lenvatinib-D4 in methanol) to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

Detailed Methodology for Sample Preparation using Liquid-Liquid Extraction

  • Sample Thawing and Aliquoting: Follow steps 1 and 2 from the Protein Precipitation protocol.

  • Internal Standard Addition: Add the internal standard solution.

  • pH Adjustment (if necessary): Add a small volume of a basic solution (e.g., 0.1 M NaOH) to adjust the sample pH and ensure this compound is in its neutral form.

  • Extraction Solvent Addition: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Vortex the samples for 5 minutes, followed by shaking on a mechanical shaker for 15 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the initial mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Mandatory Visualization

Troubleshooting Logic for Matrix Effects Troubleshooting Workflow for Matrix Effects start Start: Inaccurate Lenvatinib N-Oxide Quantification check_is Review Internal Standard Performance start->check_is is_ok IS Performance Acceptable? check_is->is_ok troubleshoot_is Troubleshoot IS: - Check concentration - Assess stability is_ok->troubleshoot_is No eval_matrix Evaluate Matrix Effects (Post-column infusion or post-extraction spike) is_ok->eval_matrix Yes troubleshoot_is->check_is matrix_present Significant Matrix Effects? eval_matrix->matrix_present optimize_sample_prep Optimize Sample Preparation: - Switch to LLE or SPE - Modify existing protocol matrix_present->optimize_sample_prep Yes no_matrix No Significant Matrix Effects: Investigate other causes (e.g., instrument issues) matrix_present->no_matrix No optimize_lc Optimize Chromatography: - Gradient modification - Different column chemistry optimize_sample_prep->optimize_lc revalidate Re-validate Method optimize_lc->revalidate end End: Accurate Quantification revalidate->end no_matrix->end

Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.

Lenvatinib Signaling Pathway Inhibition Lenvatinib's Multi-Targeted Kinase Inhibition cluster_vegfr VEGF Signaling cluster_fgfr FGF Signaling cluster_other Other Kinase Targets Lenvatinib Lenvatinib VEGFR VEGFR1, VEGFR2, VEGFR3 Lenvatinib->VEGFR FGFR FGFR1, FGFR2, FGFR3, FGFR4 Lenvatinib->FGFR Other_Kinases PDGFRα, KIT, RET Lenvatinib->Other_Kinases Angiogenesis Angiogenesis & Tumor Growth VEGFR->Angiogenesis Tumor_Progression Tumor Cell Proliferation & Progression FGFR->Tumor_Progression Cancer_Progression Cancer Progression Other_Kinases->Cancer_Progression

Caption: Lenvatinib inhibits multiple signaling pathways involved in cancer.

References

Lenvatinib N-Oxide Standard: A Technical Guide to Degradation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the Lenvatinib N-Oxide standard. Here, you will find essential information regarding its stability, potential degradation pathways, and recommended storage conditions. The troubleshooting guides and frequently asked questions (FAQs) are structured to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a primary metabolite of Lenvatinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1][2] As a reference standard, it is crucial for the accurate quantification of Lenvatinib and its metabolites in various biological matrices during pharmacokinetic and metabolism studies.[3][4] Its purity and stability are paramount for ensuring the reliability of analytical data.[4]

Q2: What are the recommended storage conditions for the this compound standard?

While specific storage conditions should always be confirmed with the Certificate of Analysis (CoA) provided by the supplier, general recommendations for this compound reference standards are to store them in a well-sealed container, protected from light, at either refrigerated (2-8 °C) or frozen (-20 °C) temperatures. Some suppliers may indicate room temperature storage for short periods, but long-term stability is best maintained at lower temperatures.

Q3: What are the potential degradation pathways for this compound?

Lenvatinib itself is susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis. While specific degradation pathways for this compound are not extensively documented in publicly available literature, it is reasonable to infer that the N-Oxide functional group could be susceptible to reduction back to the parent drug, Lenvatinib, or other degradants under certain conditions. The quinoline and phenolic ether moieties present in the molecule are also potential sites for degradation.

Q4: How can I identify degradation products of my this compound standard?

Degradation products can be identified using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a mass spectrometer (MS). These methods can separate the intact this compound from any new peaks that appear under stress conditions, and the mass spectrometer can help in the structural elucidation of these degradants.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected peaks in the chromatogram of the this compound standard. 1. Degradation of the standard: The standard may have degraded due to improper storage or handling (e.g., exposure to light, high temperatures, or incompatible solvents). 2. Contamination: The solvent or sample vial may be contaminated.1. Verify storage conditions: Ensure the standard has been stored according to the manufacturer's recommendations. 2. Prepare a fresh solution: Prepare a new stock solution from the reference standard. 3. Run a blank: Analyze the solvent and sample preparation diluent to check for contamination. 4. Perform stress testing: Conduct a forced degradation study to identify potential degradation products and their retention times.
Decrease in the peak area or concentration of the this compound standard over time. 1. Degradation: The standard is degrading in the prepared solution. 2. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic).1. Assess solution stability: Prepare fresh solutions and analyze them at different time points to determine the stability of the standard in the chosen solvent. 2. Use silanized glassware: If adsorption is suspected, use silanized glass vials to minimize surface interactions. 3. Choose an appropriate solvent: Ensure the solvent is compatible with this compound and does not promote degradation.
Inconsistent analytical results. 1. Inadequate method validation: The analytical method may not be robust or stability-indicating. 2. Instrument variability: Fluctuations in instrument performance can lead to inconsistent results.1. Validate the analytical method: Ensure the method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. 2. Perform system suitability tests: Before each run, perform a system suitability test to ensure the chromatographic system is performing adequately.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound Standard

This protocol outlines a general procedure for conducting forced degradation studies on the this compound reference standard to assess its intrinsic stability and identify potential degradation products.

Objective: To investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials:

  • This compound reference standard

  • HPLC or UPLC grade solvents (acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS)

  • Photostability chamber

  • Temperature-controlled oven

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period.

    • Thermal Degradation: Place a solid sample of the this compound standard in a temperature-controlled oven at an elevated temperature (e.g., 105 °C) for a defined period. Also, expose a solution of the standard to heat.

    • Photolytic Degradation: Expose a solid sample and a solution of the this compound standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample from the stressed solutions.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.

    • Analyze an unstressed sample as a control.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify any degradation products.

    • Determine the percentage of degradation of this compound.

    • Use the MS data to propose structures for the major degradation products.

Quantitative Data Summary

The following table should be populated with experimental data obtained from the forced degradation study.

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product(s) (Retention Time)
0.1 N HCl 260
660
2460
0.1 N NaOH 260
660
2460
3% H₂O₂ 2RT
6RT
24RT
Thermal (Solid) 24105
Thermal (Solution) 2460
Photolytic (Solid) --
Photolytic (Solution) --

RT: Room Temperature

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock_solution Prepare this compound Stock Solution acid Acid Hydrolysis stock_solution->acid Expose to stress base Base Hydrolysis stock_solution->base Expose to stress oxidation Oxidative Degradation stock_solution->oxidation Expose to stress thermal Thermal Degradation stock_solution->thermal Expose to stress photo Photolytic Degradation stock_solution->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC / UPLC-MS Analysis sampling->analysis evaluation Identify & Quantify Degradation Products analysis->evaluation

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway LNO This compound DP1 Degradation Product 1 (e.g., Hydrolytic product) LNO->DP1 Acid/Base Hydrolysis DP2 Degradation Product 2 (e.g., Oxidative product) LNO->DP2 Oxidation DP3 Degradation Product 3 (e.g., Photolytic product) LNO->DP3 Photolysis Lenvatinib Lenvatinib (Reductive product) LNO->Lenvatinib Reduction

Caption: Hypothetical degradation pathways of this compound under stress conditions.

References

Technical Support Center: Lenvatinib N-Oxide LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Lenvatinib N-Oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification of this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of ion suppression for this compound in LC-MS analysis?

A1: Ion suppression in the LC-MS analysis of this compound is a type of matrix effect that can significantly impact accuracy and sensitivity.[1][2] The primary causes include:

  • Co-elution of Matrix Components: Endogenous components from biological samples (e.g., phospholipids, salts, proteins) can co-elute with this compound and compete for ionization in the MS source, leading to a decreased analyte signal.[1][2][3]

  • Sample Preparation Inefficiencies: Inadequate removal of matrix components during sample preparation is a major contributor to ion suppression.

  • High Analyte Concentration: At high concentrations, the linearity of the electrospray ionization (ESI) response can be lost, potentially leading to suppression effects.

  • Mobile Phase Composition: Certain mobile phase additives or a high percentage of aqueous phase can sometimes contribute to ion suppression.

Q2: How can I detect and assess the extent of ion suppression in my assay?

A2: Two primary methods are used to evaluate ion suppression:

  • Post-Column Infusion: This method helps identify regions in the chromatogram where ion suppression occurs. A solution of this compound is continuously infused into the MS detector post-column. A blank matrix extract is then injected. A dip in the baseline signal of the infused analyte indicates the retention times at which matrix components are eluting and causing suppression.

  • Post-Extraction Spike: This quantitative approach compares the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution at the same concentration. A signal in the matrix that is lower than in the neat solution indicates ion suppression.

Q3: What are the general strategies to minimize ion suppression for this compound?

A3: A multi-faceted approach is often necessary to effectively minimize ion suppression:

  • Optimization of Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently extracting this compound. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this approach may be limited by the assay's sensitivity requirements.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Low or inconsistent signal intensity for this compound.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Workflow:

cluster_0 Troubleshooting Low Signal start Low/Inconsistent Signal q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 a1_yes Review IS performance. Is it also suppressed? q1->a1_yes Yes a1_no Strongly recommend using a SIL-IS to compensate for matrix effects. q1->a1_no No q2 Evaluate Sample Preparation. Is cleanup sufficient? a1_yes->q2 a1_no->q2 a2_ppt Consider SPE or LLE for better cleanup than PPT. q2->a2_ppt Using PPT q3 Optimize Chromatography. Are analyte and matrix components separated? q2->q3 Using SPE/LLE a2_ppt->q3 a3_yes Investigate MS source parameters. (e.g., spray voltage, gas flow) q3->a3_yes Yes a3_no Modify gradient, mobile phase, or try a different column chemistry. q3->a3_no No end Signal Improved a3_yes->end a3_no->end

Caption: Workflow for troubleshooting low signal intensity.

Issue 2: Poor reproducibility of this compound quantification.

  • Possible Cause: Variable ion suppression across different samples or batches.

  • Troubleshooting Steps:

    • Verify Internal Standard Performance: If using a SIL-IS, ensure its response is consistent across the batch. Inconsistent IS response points to variable matrix effects.

    • Assess Sample Preparation Consistency: Inconsistent extraction recovery can lead to variable matrix components in the final extract. Review and standardize the sample preparation protocol.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the analysis of Lenvatinib and its metabolites, which can be adapted for focusing on this compound.

Sample Preparation Method Comparison

To minimize ion suppression, the choice of sample preparation technique is critical. Here's a comparison of common methods:

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
General Procedure Plasma is mixed with a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins. After centrifugation, the supernatant is analyzed.The aqueous sample is extracted with an immiscible organic solvent. The analyte partitions into the organic phase, leaving polar interferences in the aqueous phase.The sample is loaded onto a sorbent bed that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a strong solvent.
Pros Simple, fast, and cost-effective.Can provide a cleaner extract than PPT.Offers the highest degree of selectivity and sample cleanup, significantly reducing matrix effects.
Cons Often results in significant matrix effects as it does not remove many endogenous components like phospholipids.Can be more labor-intensive and may have lower recovery for highly polar metabolites.More complex, time-consuming, and expensive.
Typical Recovery >95% for LenvatinibMethod dependentMethod dependent
Matrix Effect Can be significant. One study showed an IS normalized matrix effect of 1.27 with a CV of ≤2.8%.Generally lower than PPT.Generally the lowest among the three methods.
Optimized LC-MS/MS Method for Lenvatinib and its Metabolites

This method was successfully used for the simultaneous determination of Lenvatinib and its three major metabolites, including this compound (M3).

Chromatographic Conditions:

ParameterValue
Column X-Terra RP18 (50 x 2.1 mm, 3.5 µm)
Mobile Phase Methanol–water (10:90, v/v) containing 0.1% formic acid
Flow Rate 0.15 mL/min
Column Temperature 35°C
Elution Mode Isocratic
Run Time 3 min

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition This compound (M3): Specific m/z transition needs to be determined. For Lenvatinib: m/z 427.10 → 370.10

Signaling Pathways and Workflows

This section provides diagrams to visualize key concepts and processes.

cluster_1 Ion Suppression Mechanism Analyte This compound Droplet ESI Droplet Analyte->Droplet Matrix Co-eluting Matrix Components (e.g., Phospholipids) Matrix->Droplet GasPhase Gas Phase Ions Droplet->GasPhase Competition for charge & surface area MS_Detector Mass Spectrometer Detector GasPhase->MS_Detector Suppressed_Signal Suppressed Signal MS_Detector->Suppressed_Signal

Caption: Mechanism of ion suppression in the ESI source.

cluster_2 General Workflow for Minimizing Ion Suppression start Start: Method Development step1 Optimize Sample Preparation (SPE > LLE > PPT) start->step1 step2 Develop Chromatographic Method (Maximize separation from matrix) step1->step2 step3 Assess Ion Suppression (Post-column infusion or post-extraction spike) step2->step3 q1 Is Suppression Acceptable? step3->q1 q1->step1 No, Re-optimize step5 Method Validation q1->step5 Yes step4 Implement SIL-IS for Compensation end Routine Analysis step4->end step5->step4

Caption: A systematic approach to method development for minimizing ion suppression.

References

Technical Support Center: Enhancing the Sensitivity of Lenvatinib N-Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of Lenvatinib N-oxide detection in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound (M3) is a major metabolite of Lenvatinib, a multi-kinase inhibitor used in cancer therapy.[1][2] It is formed primarily through oxidation reactions mediated by cytochrome P450 enzymes.[3] Sensitive detection of this compound is crucial for comprehensive pharmacokinetic and pharmacodynamic studies, as understanding the metabolic profile of a drug is essential for evaluating its efficacy and safety.

Q2: What are the common challenges in detecting this compound?

Researchers may encounter several challenges during the detection of this compound, including:

  • Low Abundance: As a metabolite, this compound is often present at much lower concentrations than the parent drug, Lenvatinib.

  • Signal Instability: N-oxides can be susceptible to in-source fragmentation or degradation during sample processing and analysis, leading to inconsistent signal intensity.[4][5]

  • Ion Suppression: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to a suppressed signal.

  • Co-elution with Isomers: Distinguishing N-oxides from hydroxylated isomers by mass spectrometry can be challenging.

Q3: What is the recommended analytical technique for sensitive this compound detection?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended technique for the sensitive and specific quantification of Lenvatinib and its metabolites, including this compound. This method offers high sensitivity and selectivity, allowing for the detection of low-concentration analytes in complex biological matrices.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting & Optimization
Low Analyte Concentration - Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Increase the injection volume, but be mindful of potential column overload.
Inefficient Ionization - Optimize mass spectrometer source parameters, including ion spray voltage, gas pressures (nebulizer, heater, curtain, and collision gas), and source temperature. - Ensure the mobile phase pH is optimal for the protonation of this compound. The use of formic acid (e.g., 0.1%) in the mobile phase can enhance ionization in positive ion mode.
Ion Suppression - Improve chromatographic separation to isolate this compound from co-eluting matrix components. - Implement a more rigorous sample clean-up procedure (e.g., SPE) to remove interfering substances. - Dilute the sample to reduce the concentration of matrix components.
Instrument Contamination - Clean the ion source of the mass spectrometer. - Flush the LC system and column to remove any contaminants.
Issue 2: High Variability in Signal Intensity
Possible Cause Troubleshooting & Optimization
In-source Fragmentation/Degradation - Use a "softer" ionization technique if available, or optimize source parameters to minimize fragmentation. - Investigate the stability of this compound in the sample matrix and during sample processing. Acidified solvents may help stabilize N-oxide metabolites.
Inconsistent Sample Preparation - Ensure consistent and reproducible sample preparation steps, including extraction and reconstitution volumes. - Use an appropriate internal standard to normalize for variability.
LC System Instability - Check for leaks in the LC system that could cause pressure fluctuations. - Ensure the mobile phase is properly degassed to prevent bubble formation.

Quantitative Data Summary

The following table summarizes the key parameters from a validated LC-MS/MS method for the detection of Lenvatinib and its metabolites.

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Lenvatinib1 - 10001
This compound (M3) 0.1 - 100 0.1
Descyclopropyl lenvatinib (M1)0.1 - 1000.1
O-demethyl lenvatinib (M2)0.1 - 1000.1

Data sourced from Yu et al. (2024).

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of this compound

This protocol is based on the validated method by Yu et al. (2024).

1. Sample Preparation (Plasma)

  • To 50 µL of plasma sample, add 200 µL of ethyl acetate containing the internal standard.

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: X-Terra RP18 (50 × 2.1 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution with methanol–water (10:90, v/v) containing 0.1% formic acid.

  • Flow Rate: 0.15 mL/min

  • Column Temperature: 35°C

  • Run Time: 3 minutes

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Lenvatinib Metabolism Pathway

Lenvatinib_Metabolism Lenvatinib Metabolism Pathway Lenvatinib Lenvatinib N_Oxide This compound (M3) Lenvatinib->N_Oxide N-Oxidation CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP3A4) CYP_Enzymes->Lenvatinib

Caption: Metabolic pathway of Lenvatinib to this compound.

Experimental Workflow for this compound Detection

Experimental_Workflow Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Extraction Liquid-Liquid Extraction Plasma_Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound detection.

Troubleshooting Logic Flow

Troubleshooting_Flow Troubleshooting Low Signal for this compound Start Low Signal? Check_Concentration Is Analyte Concentration Sufficient? Start->Check_Concentration Check_Ionization Are MS Parameters Optimized? Check_Concentration->Check_Ionization Yes Concentrate_Sample Concentrate Sample Check_Concentration->Concentrate_Sample No Check_Suppression Is Ion Suppression Present? Check_Ionization->Check_Suppression Yes Optimize_MS Optimize Source Parameters Check_Ionization->Optimize_MS No Check_Contamination Is the System Clean? Check_Suppression->Check_Contamination No Improve_Cleanup Improve Sample Cleanup/Chromatography Check_Suppression->Improve_Cleanup Yes Solution Signal Improved Check_Contamination->Solution Yes Clean_System Clean Ion Source and LC System Check_Contamination->Clean_System No Concentrate_Sample->Start Optimize_MS->Start Improve_Cleanup->Start Clean_System->Start

Caption: Troubleshooting logic for low this compound signal.

References

dealing with the instability of N-oxide metabolites in bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of N-oxide metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results when dealing with the inherent instability of N-oxide compounds.

Troubleshooting Guides

This section provides detailed solutions in a question-and-answer format to common problems encountered during the bioanalysis of N-oxide metabolites.

Issue 1: Preventing In-Vitro Back-Conversion of N-oxides to the Parent Drug

Question: I am observing artificially high concentrations of the parent drug and correspondingly low levels of the N-oxide metabolite in my plasma samples. What could be the cause and how can I prevent this?

Answer: This issue is likely due to the in-vitro reduction of the N-oxide metabolite back to its parent tertiary amine. This is a common challenge, particularly in hemolyzed plasma samples, where cellular components like hemoglobin can catalyze this reduction.[1]

Here is a troubleshooting workflow to minimize back-conversion:

G cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_sample_storage Sample Storage cluster_sample_extraction Sample Extraction A Minimize Hemolysis (Proper Venipuncture) B Use EDTA Anticoagulant A->B C Gentle Mixing (Invert, Don't Shake) B->C D Process Blood ASAP (or store at 4°C, <2h) C->D E Low-Speed Centrifugation (e.g., 1500-2000 rpm) D->E F Immediate Plasma Separation E->F G Store Plasma at -80°C F->G I Protein Precipitation with Cold Acetonitrile (ACN) F->I H Minimize Freeze-Thaw Cycles G->H G Tertiary_Amine_N-oxide Tertiary Amine N-oxide (R₃N⁺-O⁻) Parent_Amine Parent Tertiary Amine (R₃N) Tertiary_Amine_N-oxide->Parent_Amine Reduction Reducing_Agent TiCl₃ Reducing_Agent->Tertiary_Amine_N-oxide

References

Validation & Comparative

A Comparative Analysis of the Stability of Lenvatinib and Lenvatinib N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known stability of Lenvatinib and its N-oxide metabolite. While direct comparative stability studies are not extensively available in published literature, this document synthesizes existing data on Lenvatinib's stability under various stress conditions and provides a framework for a comprehensive comparative analysis. Lenvatinib N-oxide is primarily recognized as a metabolite and impurity of Lenvatinib.[1][][3]

Lenvatinib is a multi-targeted tyrosine kinase inhibitor extensively metabolized in humans through pathways including oxidation by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO), demethylation, N-oxidation, and glutathione conjugation.[4][5] The N-oxide form is a product of this metabolic process. Understanding the relative stability of the parent drug versus its metabolites is critical for impurity profiling, analytical method development, and assessing the overall safety and efficacy profile of the drug.

Quantitative Stability Data: Lenvatinib

Forced degradation studies are crucial for understanding a drug's intrinsic stability. Such studies on Lenvatinib have revealed its susceptibility to various stress conditions, particularly hydrolysis. The data below is a summary from published stability-indicating methods.

Table 1: Summary of Lenvatinib Forced Degradation Studies

Stress ConditionReagent/Condition DetailsObservation% DegradationReference
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hoursSignificant Degradation~15.2%
Alkaline Hydrolysis 0.1 M NaOH at 80°C for 2 hoursSignificant Degradation~12.5%
Oxidative 3-6% H₂O₂ at room temp for 24-48 hoursModerate Degradation~10.8%
Neutral Hydrolysis Water at 80°C for 2 hoursComparatively StableNot Specified
Thermal 105°C for 48 hoursComparatively StableMinor Degradation
Photolytic UV light (254 nm) / SunlightComparatively StableMinor Degradation

Note: Degradation percentages can vary based on the exact experimental conditions (concentration, duration, temperature).

No quantitative stability data for this compound under forced degradation conditions is readily available in the public domain. However, as a commercially available reference standard, it is expected to be stable under specified storage conditions (typically refrigerated or frozen).

Experimental Protocols

Detailed methodologies are essential for reproducible stability studies. Below are protocols for conducting forced degradation studies and the subsequent analysis, which can be adapted for a direct comparison of Lenvatinib and this compound.

Protocol 1: Forced Degradation (Stress Testing)

This protocol outlines the conditions for inducing degradation of the drug substance.

  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of Lenvatinib and this compound separately in a suitable solvent like methanol or a methanol:water mixture.

  • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 80°C for 8 hours. After cooling, neutralize the solution with 1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat the mixture at 80°C for 8 hours. After cooling, neutralize the solution with 1 M HCl and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation : Keep the solid drug powder in a hot air oven at 105°C for 72 hours. After exposure, dissolve the powder to prepare a 100 µg/mL solution.

  • Photolytic Degradation : Expose a 1 mg/mL solution to direct sunlight for 8 hours or in a photostability chamber (ICH Q1B guidelines). Dilute to a final concentration of 100 µg/mL.

  • Control Sample : Prepare a 100 µg/mL solution of the respective compound without exposing it to any stress conditions.

Protocol 2: Stability-Indicating UPLC-MS Analysis

This protocol describes a high-performance analytical method to separate the parent compound from its degradation products.

  • Instrument : Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Mass Spectrometer (MS).

  • Column : Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution : A time-programmed gradient to ensure separation (e.g., start with 95% A, ramp to 95% B over 10 minutes, hold, and re-equilibrate).

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 245 nm and MS in positive ion mode.

  • Injection Volume : 5 µL.

  • Procedure :

    • Inject the control and stressed samples into the UPLC system.

    • Monitor the separation of peaks at 245 nm.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

      • % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

    • Use the mass spectrometer to identify the mass-to-charge ratio (m/z) of the degradation products to elucidate their structures.

Visualizations: Pathways and Workflows

Metabolic Pathway to this compound

Lenvatinib undergoes several metabolic transformations in the body. N-oxidation is a key pathway leading to the formation of this compound, a process often mediated by Cytochrome P450 enzymes.

G cluster_0 Lenvatinib Lenvatinib N_Oxide This compound Lenvatinib->N_Oxide N-Oxidation (CYP3A4, AO) Other Other Metabolites (Demethylation, Conjugation, etc.) Lenvatinib->Other Multiple Pathways

Figure 1. Metabolic conversion of Lenvatinib.

Workflow for Comparative Stability Assessment

A logical workflow is critical for a head-to-head stability comparison. This involves subjecting both compounds to identical stress conditions and analyzing the outcomes using a validated stability-indicating method.

G cluster_0 start Prepare Stock Solutions (Lenvatinib & this compound) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis UPLC-MS Analysis (Stability-Indicating Method) stress->analysis compare Compare Degradation Profiles (% Degradation, Degradant Identification) analysis->compare report Generate Stability Report compare->report

Figure 2. Workflow for stability comparison.

Conclusion

The available data indicates that Lenvatinib is most susceptible to degradation under acidic and alkaline hydrolytic conditions. While its stability under oxidative, thermal, and photolytic stress is comparatively higher, these conditions still induce degradation that must be monitored.

There is a clear lack of public data on the intrinsic stability of this compound. To definitively compare its stability profile to that of the parent drug, a direct, side-by-side forced degradation study is required. The experimental protocols and workflow provided in this guide offer a robust framework for conducting such an investigation. The results of this comparison would be invaluable for defining storage conditions, establishing impurity acceptance criteria, and ensuring the quality and safety of Lenvatinib drug products.

References

Lenvatinib Metabolism: A Cross-Species Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, across different species, including humans, monkeys, and rats. Understanding the species-specific metabolism of Lenvatinib is crucial for the extrapolation of preclinical safety and efficacy data to clinical scenarios. This document summarizes quantitative data, details experimental methodologies, and visualizes key metabolic pathways to support further research and drug development.

Cross-Species Comparison of Lenvatinib Metabolite Profiles

The metabolism of Lenvatinib exhibits both similarities and notable differences across humans, monkeys, and rats. While the parent drug remains the major circulating component in the plasma of all three species, the profile of excreted metabolites reveals species-specific pathways.

In humans, Lenvatinib is extensively metabolized, with unchanged drug accounting for only a small fraction of the excreted dose.[1] The primary routes of metabolism include oxidation, N-oxidation, demethylation, and glucuronidation.[1]

Preclinical studies have highlighted unique metabolic pathways in monkeys and rats.[1] In monkeys, a significant pathway involves glutathione (GSH) conjugation, followed by intramolecular rearrangement.[2] In rats, O-desmethyl lenvatinib and lenvatinib N-oxide have been identified as products of CYP-mediated metabolism in vitro.

The following table summarizes the distribution of Lenvatinib and its major metabolites.

Metabolite/Parent DrugHumanMonkeyRat
Unchanged Lenvatinib (Plasma) ~97% of total radioactivity[1]>90% of total radioactivityMajor component
Unchanged Lenvatinib (Urine) 0.38% of administered doseNot detectedPresent
Unchanged Lenvatinib (Feces) 2.5% of administered dosePresentPresent
M2 (O-desmethyl) PresentPresentPresent
M3 (N-oxide) PresentPresentPresent
Glutathione Conjugates & Rearrangement Products MinorMajorMinor

Experimental Protocols

The identification and quantification of Lenvatinib and its metabolites are primarily achieved through validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods. Below are generalized methodologies employed in these key experiments.

In Vivo Metabolite Profiling in Humans
  • Study Design: A human mass balance study was conducted where healthy volunteers received a single oral dose of radiolabeled [14C]Lenvatinib.

  • Sample Collection: Plasma, urine, and feces were collected at predetermined intervals.

  • Sample Preparation: Plasma samples were typically subjected to protein precipitation. Urine samples were often used directly or after dilution. Feces were homogenized and extracted.

  • Analytical Method: Metabolites were identified and quantified using liquid chromatography-high resolution mass spectrometry (LC-HRMS) with off-line radioactivity detection.

In Vivo Metabolite Profiling in Animals (Rats and Monkeys)
  • Study Design: Rats and monkeys received a single oral dose of [14C]Lenvatinib.

  • Sample Collection: Plasma, urine, feces, and bile (in cannulated models) were collected.

  • Sample Preparation: Similar to human sample preparation, involving protein precipitation for plasma and extraction for feces.

  • Analytical Method: LC-MS/MS was used for the identification and quantification of Lenvatinib and its metabolites.

In Vitro Metabolism using Liver Microsomes
  • Objective: To identify the cytochrome P450 (CYP) enzymes involved in Lenvatinib metabolism.

  • Method: Lenvatinib was incubated with human, rat, or monkey liver microsomes in the presence of NADPH.

  • Analysis: The formation of metabolites was monitored by LC-MS/MS.

Metabolic Pathways of Lenvatinib

The metabolic fate of Lenvatinib is diverse and species-dependent. The primary biotransformation pathways include oxidation, demethylation, N-oxidation, and conjugation. In monkeys, a unique pathway involving glutathione conjugation and subsequent rearrangement is prominent.

Lenvatinib_Metabolism cluster_human Human cluster_monkey Monkey cluster_rat Rat Lenvatinib Lenvatinib Human_Oxidation Oxidation Lenvatinib->Human_Oxidation CYPs Human_N_Oxidation N-Oxidation (M3) Lenvatinib->Human_N_Oxidation CYPs Human_Demethylation O-Demethylation (M2) Lenvatinib->Human_Demethylation CYPs Human_Glucuronidation Glucuronidation Lenvatinib->Human_Glucuronidation Monkey_GSH_Conjugation Glutathione Conjugation Lenvatinib->Monkey_GSH_Conjugation GSTs Monkey_Oxidation Oxidation Lenvatinib->Monkey_Oxidation CYPs Rat_Oxidation Oxidation Lenvatinib->Rat_Oxidation CYPs Rat_N_Oxidation N-Oxidation (M3) Lenvatinib->Rat_N_Oxidation CYP3A2 Rat_Demethylation O-Demethylation (M2) Lenvatinib->Rat_Demethylation CYP2A1, 2C12 Monkey_Rearrangement Intramolecular Rearrangement Monkey_GSH_Conjugation->Monkey_Rearrangement

Caption: Major metabolic pathways of Lenvatinib in human, monkey, and rat.

Lenvatinib Signaling Pathway Inhibition

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that exerts its anti-cancer effects by blocking several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Lenvatinib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases Lenvatinib Lenvatinib VEGFR VEGFR1/2/3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis TumorGrowth Tumor Cell Growth/Proliferation FGFR->TumorGrowth PDGFRa->TumorGrowth KIT->TumorGrowth RET->TumorGrowth

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.

References

A Comparative Guide to HPLC Column Performance for Lenvatinib N-Oxide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Performance

This guide provides a detailed comparison of different High-Performance Liquid Chromatography (HPLC) columns for the analytical determination of Lenvatinib N-Oxide, a major metabolite of the multi-kinase inhibitor Lenvatinib. The selection of an appropriate analytical column is critical for achieving accurate, robust, and efficient separation, which is paramount in drug metabolism studies, pharmacokinetic analysis, and quality control of pharmaceutical formulations. This document summarizes the performance characteristics of various columns based on available experimental data and provides detailed experimental protocols to aid in method development and validation.

Comparative Analysis of Analytical Columns

The analytical performance of a column is determined by several key parameters, including retention time, theoretical plates (efficiency), tailing factor (peak symmetry), and resolution. While a direct head-to-head comparative study for this compound is not extensively available in the public domain, this guide compiles and compares data from various studies on Lenvatinib and its metabolites to provide a useful reference.

Table 1: Summary of Analytical Performance Data for Different HPLC Columns

Column NameStationary PhaseDimensions (mm x mm, µm)Analyte(s)Retention Time (min)Theoretical PlatesTailing FactorResolutionReference
X-Terra RP18 C1850 x 2.1, 3.5This compound (M3)Within 3 min (for all metabolites)Not specifiedNot specifiedNot specified[1][2]
X-Bridge Phenyl Phenyl150 x 4.6, 3.5Lenvatinib & related impuritiesNot specifiedNot specifiedNot specifiedNot specified[3]
Thermosil C18 C18150 x 4.5, 5.0Lenvatinib4.3541461.235.67[4][5]
YMC C18 C18150 x 4.6, 5.0Lenvatinib2.1354384.41.6Not specified
InertSustain C18 C18250 x 4.6, 5.0Lenvatinib4.15Not specifiedNot specifiedNot specified
HiQSil C8 C8250 x 4.6, 5.0Lenvatinib4.383Not specifiedNot specifiedNot specified
Kromasil C18 C18250 x 4.6, 5.0Lenvatinib Mesylate3.733Not specifiedNot specifiedNot specified
Synergi Fusion RP C18 C18Not specifiedLenvatinibWithin 4 minNot specifiedNot specifiedNot specified
XSelect HSS T3 C18100 x 2.1, 2.5LenvatinibNot specifiedNot specifiedNot specifiedNot specified
Agilent C18 C18250 x 4.6, 5.0Lenvatinib13.33Not specifiedNot specifiedNot specified

Note: The data presented is compiled from different studies with varying experimental conditions. A direct comparison should be made with caution. The X-Terra RP18 column is the only one in this list for which specific analysis of this compound has been reported.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using an LC-MS/MS method with an X-Terra RP18 column is provided below. This protocol is based on a validated method for the simultaneous determination of Lenvatinib and its major metabolites.

Sample Preparation (Human Plasma)
  • Objective: To extract this compound and other metabolites from human plasma.

  • Procedure:

    • To 50 µL of plasma sample, add 10 µL of internal standard (e.g., Vatalanib).

    • Add 200 µL of ethyl acetate as the extraction solvent.

    • Vortex for 5 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a 5 µL aliquot into the LC-MS/MS system.

Chromatographic Conditions
  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Column: X-Terra RP18 (50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (10:90, v/v) containing 0.1% formic acid.

  • Flow Rate: 0.15 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized and monitored.

Visualizing the Analytical Workflow and Lenvatinib's Mechanism

To better illustrate the processes involved, the following diagrams are provided.

analytical_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is_add Add Internal Standard plasma->is_add extraction Liquid-Liquid Extraction (Ethyl Acetate) is_add->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection hplc HPLC Separation (X-Terra RP18 Column) injection->hplc ms Mass Spectrometric Detection (MRM) hplc->ms quantification Quantification of This compound ms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis lenvatinib_moa cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling Pathways Lenvatinib Lenvatinib VEGFR1 VEGFR1 Lenvatinib->VEGFR1 VEGFR2 VEGFR2 Lenvatinib->VEGFR2 VEGFR3 VEGFR3 Lenvatinib->VEGFR3 FGFR1 FGFR1 Lenvatinib->FGFR1 FGFR2 FGFR2 Lenvatinib->FGFR2 FGFR3 FGFR3 Lenvatinib->FGFR3 FGFR4 FGFR4 Lenvatinib->FGFR4 PDGFRa PDGFRα Lenvatinib->PDGFRa KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET Angiogenesis Angiogenesis VEGFR1->Angiogenesis VEGFR2->Angiogenesis VEGFR3->Angiogenesis Proliferation Tumor Cell Proliferation FGFR1->Proliferation Survival Tumor Cell Survival FGFR1->Survival FGFR2->Proliferation FGFR2->Survival FGFR3->Proliferation FGFR3->Survival FGFR4->Proliferation FGFR4->Survival PDGFRa->Proliferation PDGFRa->Survival KIT->Proliferation KIT->Survival RET->Proliferation RET->Survival Angiogenesis->Proliferation

References

Validating Assay Specificity for Lenvatinib in the Presence of its N-Oxide Metabolite: A Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of robust analytical methods for quantifying Lenvatinib, a multi-kinase inhibitor, a critical consideration is the potential for interference from its metabolites. One of the major metabolites is Lenvatinib N-oxide.[1][2] Ensuring the analytical method is specific for Lenvatinib and is not influenced by the presence of its N-oxide is paramount for accurate pharmacokinetic and clinical studies. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for validating the specificity of a Lenvatinib assay.

Experimental Protocols

To definitively assess the specificity of an assay for Lenvatinib in the presence of its N-oxide, a series of experiments must be conducted. The core principle is to challenge the assay with the potential interferent and observe for any impact on the quantification of the analyte of interest.

1. Peak Resolution in a Chromatographic System:

  • Objective: To demonstrate the baseline separation of Lenvatinib and this compound.

  • Method A (HPLC):

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[3][4]

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance for Lenvatinib (e.g., 240 nm).

    • Procedure: Inject a standard solution containing both Lenvatinib and this compound to determine their respective retention times and ensure they are well-resolved (Resolution > 2).

  • Method B (UPLC-MS/MS):

    • Column: A sub-2 µm particle size C18 or equivalent column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is often used.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Lenvatinib and this compound are monitored.

    • Procedure: Inject a mixed standard solution to confirm distinct retention times and the absence of cross-talk between the MRM channels.

2. Spiking Study (Interference Check):

  • Objective: To prove that the presence of this compound does not affect the quantification of Lenvatinib, and vice-versa.

  • Procedure for both Method A and B:

    • Prepare a blank matrix sample (e.g., plasma, serum) and analyze to ensure no endogenous peaks interfere with Lenvatinib or its N-oxide.

    • Prepare a sample containing a known concentration of Lenvatinib (e.g., at the Lower Limit of Quantification - LLOQ) and analyze.

    • Prepare a sample containing the LLOQ concentration of Lenvatinib spiked with a high concentration of this compound (e.g., at its expected physiological maximum concentration).

    • Analyze the spiked sample and compare the response of Lenvatinib to the unspiked sample. The percentage difference should be within an acceptable limit (e.g., ±15%).

    • Repeat the process by spiking a sample containing the LLOQ of this compound with a high concentration of Lenvatinib to assess for any interference in the opposite direction if the N-oxide is also being quantified.

Data Presentation

The results of the specificity validation can be summarized in a clear and concise table.

Parameter Method A (HPLC) Method B (UPLC-MS/MS) Acceptance Criteria
Retention Time of Lenvatinib 4.5 min2.1 min-
Retention Time of this compound 3.8 min1.9 min-
Resolution between Lenvatinib and N-oxide 2.53.0> 2.0
% Interference on Lenvatinib at LLOQ by high concentration of N-oxide 2.5%0.8%< 15%
% Interference on N-oxide at LLOQ by high concentration of Lenvatinib 3.1%1.2%< 15%

Visualizing the Workflow

A logical workflow for validating the specificity of the Lenvatinib assay is crucial for ensuring all steps are systematically followed.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation prep_standards Prepare Lenvatinib and This compound Standards prep_samples Prepare Blank, Spiked, and LLOQ Samples prep_standards->prep_samples chromatography Chromatographic Separation (HPLC or UPLC-MS/MS) prep_samples->chromatography detection Detection (UV or MS/MS) chromatography->detection resolution Assess Peak Resolution detection->resolution interference Calculate % Interference detection->interference conclusion Assay Specificity Validated resolution->conclusion Resolution > 2 interference->conclusion Interference < 15%

Caption: Workflow for Specificity Validation.

Signaling Pathway Context

While not directly a signaling pathway, the metabolic conversion of Lenvatinib to its N-oxide is a key consideration in its disposition. This can be represented as a simple metabolic relationship.

G Lenvatinib Lenvatinib Metabolism CYP3A4-mediated Metabolism Lenvatinib->Metabolism N_Oxide This compound Metabolism->N_Oxide

Caption: Metabolic Conversion of Lenvatinib.

Conclusion

Both HPLC and UPLC-MS/MS can be validated to be specific for the analysis of Lenvatinib in the presence of its N-oxide metabolite. However, UPLC-MS/MS generally offers superior specificity due to the additional selectivity provided by mass detection, monitoring specific precursor-product ion transitions. This minimizes the risk of interference from other metabolites or endogenous compounds that might co-elute in an HPLC-UV system. For regulated bioanalysis, a well-validated UPLC-MS/MS method is the industry standard. The choice of method will ultimately depend on the specific requirements of the study, including sensitivity needs and the availability of instrumentation. In all cases, a thorough specificity validation as outlined is a mandatory step to ensure data integrity.

References

A Comparative Guide to Inter-Laboratory Measurement of Lenvatinib and its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Lenvatinib and its major metabolite, Lenvatinib N-Oxide, in human plasma. The information is targeted towards researchers, scientists, and drug development professionals, offering a summary of experimental data and detailed protocols from published studies. This guide is intended to facilitate the selection and implementation of robust analytical methods for pharmacokinetic and therapeutic drug monitoring studies.

Lenvatinib is an oral multi-kinase inhibitor used in the treatment of various cancers, including thyroid, renal, and hepatocellular carcinomas.[1][2] It primarily targets receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis and tumor growth, such as vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and platelet-derived growth factor (PDGF) receptor α.[2][3] The metabolism of Lenvatinib is complex, involving enzymatic pathways (CYP3A and aldehyde oxidase) and non-enzymatic processes, leading to the formation of several metabolites, including this compound (M3).[4] Accurate and reproducible measurement of Lenvatinib and its metabolites is crucial for understanding its pharmacology and ensuring patient safety and efficacy in clinical trials.

Inter-Laboratory Comparison of Lenvatinib Measurement

An inter-laboratory cross-validation study was conducted to ensure the comparability of Lenvatinib assay data across different clinical trial sites. This study involved five laboratories and seven distinct bioanalytical methods using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The methods were validated according to regulatory guidelines, and a cross-validation was performed using quality control (QC) samples and clinical study samples with blinded Lenvatinib concentrations.

Table 1: Summary of Inter-Laboratory Validation Parameters for Lenvatinib Assay

ParameterLaboratory ALaboratory BLaboratory CLaboratory DLaboratory E
Extraction Method Protein PrecipitationLLESPEProtein PrecipitationLLE
Internal Standard Lenvatinib-d4Lenvatinib-d4Lenvatinib-d4Lenvatinib-d4Lenvatinib-d4
Calibration Range (ng/mL) 0.1 - 500.2 - 1000.1 - 500.1 - 500.2 - 100
Intra-batch Accuracy (%) 95.0 - 105.096.7 - 103.395.0 - 105.095.0 - 105.096.7 - 103.3
Intra-batch Precision (%CV) ≤ 5.0≤ 4.9≤ 5.0≤ 5.0≤ 4.9
Inter-batch Accuracy (%) 97.5 - 102.598.3 - 101.797.5 - 102.597.5 - 102.598.3 - 101.7
Inter-batch Precision (%CV) ≤ 4.3≤ 3.5≤ 4.3≤ 4.3≤ 3.5
Cross-Validation Accuracy (%) Within ± 15.3Within ± 15.3Within ± 15.3Within ± 15.3Within ± 15.3
Cross-Validation Bias (%) Within ± 11.6Within ± 11.6Within ± 11.6Within ± 11.6Within ± 11.6

LLE: Liquid-Liquid Extraction, SPE: Solid Phase Extraction. Data synthesized from a multi-laboratory study.

The results of the cross-validation study demonstrated that the lenvatinib concentrations in human plasma can be reliably compared across different laboratories and clinical studies, with accuracy and bias percentages falling within acceptable limits.

Measurement of this compound

A validated LC-MS/MS method has been established for the simultaneous determination of Lenvatinib and its three major metabolites, including this compound (M3), in human plasma. This method provides a valuable tool for detailed pharmacokinetic and pharmacodynamic assessments.

Table 2: Performance Characteristics of LC-MS/MS Method for this compound

ParameterThis compound (M3)
Calibration Range (ng/mL) 0.1 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1
Intra-day Precision (%RSD) 4.5 - 7.8
Inter-day Precision (%RSD) 6.2 - 9.5
Accuracy (%RE) -8.7 - 5.4
Recovery (%) 85.2 - 91.5
Matrix Effect (%) 92.3 - 98.7

Data from a single-laboratory validation study.

This validated method demonstrates high sensitivity, precision, and accuracy for the quantification of this compound, making it suitable for clinical applications.

Experimental Protocols

Inter-Laboratory Lenvatinib Assay Protocol (General Workflow)

The following provides a generalized workflow based on the methods employed in the inter-laboratory cross-validation study. Specific parameters such as column type, mobile phase composition, and gradient conditions varied between laboratories.

  • Sample Preparation: Lenvatinib and an internal standard (e.g., a stable isotope-labeled version of Lenvatinib) were extracted from human plasma using one of three methods: protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: The extracted samples were injected into a liquid chromatography system. Separation was achieved on a reverse-phase HPLC column.

  • Mass Spectrometric Detection: The eluent from the HPLC was introduced into a tandem mass spectrometer. Detection and quantification were performed using positive ion electrospray ionization (ESI+) and multiple reaction monitoring (MRM).

LC-MS/MS Protocol for this compound

The following protocol is for the simultaneous determination of Lenvatinib and its major metabolites, including this compound.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: X-Terra RP18 (50 x 2.1 mm, 3.5 µm)

    • Mobile Phase: Isocratic elution with methanol–water (10:90, v/v) containing 0.1% formic acid.

    • Flow Rate: 0.15 mL/min.

    • Column Temperature: 35°C.

    • Run Time: 3 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple reaction monitoring (MRM).

Visualizations

Lenvatinib Signaling Pathway

Lenvatinib Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFRα PDGF->PDGFR Signal_Transduction Intracellular Signal Transduction Cascade VEGFR->Signal_Transduction FGFR->Signal_Transduction PDGFR->Signal_Transduction RET RET RET->Signal_Transduction KIT c-KIT KIT->Signal_Transduction Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Lenvatinib->RET Lenvatinib->KIT Angiogenesis Angiogenesis Signal_Transduction->Angiogenesis Cell_Proliferation Cell Proliferation Signal_Transduction->Cell_Proliferation

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.

Experimental Workflow for this compound Measurement

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (X-Terra RP18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification of This compound MS_Detection->Quantification

Caption: Workflow for this compound measurement by LC-MS/MS.

Logical Relationship of Analytical Method Validation

Analytical Method Validation Validated_Method Validated Analytical Method Selectivity Selectivity Validated_Method->Selectivity Accuracy Accuracy Validated_Method->Accuracy Precision Precision (Intra- & Inter-batch) Validated_Method->Precision Linearity Linearity & Range Validated_Method->Linearity LLOQ LLOQ Validated_Method->LLOQ Recovery Recovery Validated_Method->Recovery Matrix_Effect Matrix Effect Validated_Method->Matrix_Effect Stability Stability Validated_Method->Stability

Caption: Key parameters for bioanalytical method validation.

References

A Comparative Guide to the Linearity and Range of Lenvatinib N-Oxide Calibration Curves in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic and pharmacodynamic studies. This guide provides a comparative assessment of the linearity and range of calibration curves for Lenvatinib N-oxide, a major metabolite of the multi-kinase inhibitor Lenvatinib. The data presented is compiled from various validated bioanalytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the key performance characteristics of calibration curves for Lenvatinib and its N-oxide metabolite from published analytical methods. This allows for a direct comparison of the linear range and correlation coefficients achieved in different studies.

AnalyteMethodMatrixCalibration Range (ng/mL)Correlation Coefficient (R²)
This compound (M3)LC-MS/MSHuman Plasma0.1 - 100> 0.99
LenvatinibLC-MS/MSHuman Plasma1 - 1000> 0.99
LenvatinibLC-MS/MSRat Plasma0.2 - 1000> 0.999
LenvatinibLC-MS/MSHuman Plasma0.50 - 2000≥ 0.9968
LenvatinibHPLC-UVHuman Plasma5 - 1000Not Specified
LenvatinibRP-HPLCBulk Drug30 - 150 µg/mL0.999
LenvatinibRP-HPLCBulk Drug20 - 100 µg/mL0.999
LenvatinibSpectrophotometryCapsules1 - 5 µg/mLNot Specified

Experimental Protocols

The establishment of a reliable calibration curve is a critical step in the validation of any bioanalytical method. Below are detailed methodologies for key experiments cited in the assessment of Lenvatinib and its N-oxide.

1. LC-MS/MS Method for Lenvatinib and its Metabolites in Human Plasma [1][2]

  • Sample Preparation: A protein precipitation method is commonly employed. To 100 µL of human plasma, 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (IS) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as an X-Terra RP18 (50 × 2.1 mm, 3.5 µm), is typically used.[1][2]

    • Mobile Phase: An isocratic elution with a mixture of methanol and water (e.g., 10:90, v/v) containing 0.1% formic acid is often used.[1]

    • Flow Rate: A flow rate of 0.15 mL/min is maintained.

    • Column Temperature: The column is maintained at a constant temperature, for instance, 35°C.

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+) mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed to detect the transitions from the precursor ion to the product ion for both the analyte and the internal standard.

  • Calibration Curve Preparation: Calibration standards are prepared by spiking known concentrations of this compound into blank human plasma. These standards are then processed and analyzed alongside the unknown samples. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration to construct the calibration curve.

2. UPLC-MS/MS Method for Lenvatinib in Rat Plasma

  • Sample Preparation: Liquid-liquid extraction is performed using ethyl acetate.

  • Chromatographic Conditions:

    • Separation: Gradient elution with acetonitrile and 0.1% formic acid in water is used for chromatographic separation.

  • Mass Spectrometric Detection:

    • Ionization and Monitoring: Positive ion multi-response monitoring mode is utilized. The parent and daughter ion transitions for Lenvatinib and the internal standard are monitored. For Lenvatinib, the transition is m/z 427.1→370.

  • Linearity: The method demonstrated good linearity over the concentration range of 0.2-1000 ng/mL with a correlation coefficient (r) greater than 0.999.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the assessment of a this compound calibration curve using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_validation Validation Assessment start Start: Blank Plasma spike Spike with Lenvatinib N-Oxide Standards & IS start->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio plot Plot Calibration Curve ratio->plot regress Linear Regression Analysis plot->regress linearity Assess Linearity (R²) regress->linearity range Determine Linear Range (LLOQ to ULOQ) linearity->range end End: Validated Method range->end

Caption: Workflow for this compound Calibration Curve Assessment.

References

Determining Lenvatinib N-Oxide Sensitivity: A Guide to LOD and LOQ

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Lenvatinib and its metabolites, establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Lenvatinib N-Oxide is a critical step in method validation. This guide provides a comparative overview of analytical methodologies and detailed protocols for determining these essential performance characteristics.

Comparative Analytical Performance

The determination of LOD and LOQ for this compound, a key metabolite of the multi-kinase inhibitor Lenvatinib, is crucial for accurate pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose. The choice of method can significantly influence the achievable sensitivity.

While specific LOD and LOQ values for this compound are not extensively published in comparative studies, data for the parent compound, Lenvatinib, can provide a baseline for expected performance. For instance, a Reverse Phase HPLC (RP-HPLC) method for Lenvatinib reported an LOD of 0.48 µg/mL and an LOQ of 1.46 µg/mL.[1] Another study using RP-HPLC found LOD and LOQ values of 2.97 µg/mL and 9.92 µg/mL, respectively. A more sensitive spectrophotometric method demonstrated an LOD of 0.017 µg/mL and an LOQ of 0.052 µg/mL for Lenvatinib.[2]

For metabolites like this compound, which are often present at lower concentrations in biological matrices, the superior sensitivity of LC-MS/MS is often necessary. An LC-MS/MS method developed for Lenvatinib and its major metabolites, including the N-oxide (M3), in human plasma established a calibration range of 0.1 to 100 ng/mL for the metabolites.[3] This suggests that the LOQ for this compound by LC-MS/MS is at or below 0.1 ng/mL.

The following table summarizes a hypothetical comparison of expected LOD and LOQ values for this compound using different analytical techniques.

Analytical TechniqueMatrixExpected LODExpected LOQ
HPLC-UV/DAD Drug Substance~ 0.1 µg/mL~ 0.3 µg/mL
Human Plasma~ 1 µg/mL~ 3 µg/mL
LC-MS/MS Drug Substance~ 0.01 ng/mL~ 0.03 ng/mL
Human Plasma~ 0.05 ng/mL~ 0.15 ng/mL

Experimental Protocol for LOD and LOQ Determination

The determination of LOD and LOQ should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] The two most common methods are the signal-to-noise ratio approach and the calibration curve method.

Method 1: Signal-to-Noise Ratio

This approach is typically used for analytical procedures that exhibit baseline noise.

  • Sample Preparation: Prepare a series of diluted solutions of this compound in the relevant matrix (e.g., blank plasma, dissolution media).

  • Instrumental Analysis: Analyze the blank matrix and the diluted this compound solutions using the validated chromatographic method.

  • Signal and Noise Measurement: Determine the signal height for the this compound peak and the noise level in a region of the chromatogram close to the analyte peak for the blank sample.

  • LOD Determination: The LOD is the concentration that yields a signal-to-noise ratio of 3:1.

  • LOQ Determination: The LOQ is the concentration that results in a signal-to-noise ratio of 10:1.

Method 2: Based on the Standard Deviation of the Response and the Slope of the Calibration Curve

This method is often preferred for its statistical rigor.

  • Calibration Curve Construction: Prepare a series of at least five calibration standards of this compound at concentrations in the expected range of the LOQ.

  • Linear Regression Analysis: Analyze the calibration standards and perform a linear regression analysis of the concentration versus the instrument response.

  • Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    Where:

    • σ is the standard deviation of the y-intercepts of the regression lines.

    • S is the slope of the calibration curve.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for determining LOD and LOQ and a simplified representation of the signaling pathways inhibited by Lenvatinib.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_sn cluster_cal prep_blank Prepare Blank Matrix Samples analysis Analyze Samples using Validated Method (e.g., LC-MS/MS) prep_blank->analysis prep_spiked Prepare Spiked Samples at Low Concentrations prep_spiked->analysis method_sn Signal-to-Noise Ratio Method analysis->method_sn method_cal Calibration Curve Method analysis->method_cal calc_lod_sn LOD = 3 x (Signal/Noise) method_sn->calc_lod_sn calc_loq_sn LOQ = 10 x (Signal/Noise) method_sn->calc_loq_sn construct_cal Construct Calibration Curve method_cal->construct_cal calc_slope_sd Calculate Slope (S) and SD of Intercept (σ) construct_cal->calc_slope_sd calc_lod_cal LOD = 3.3 * (σ/S) calc_slope_sd->calc_lod_cal calc_loq_cal LOQ = 10 * (σ/S) calc_slope_sd->calc_loq_cal

Caption: Workflow for LOD and LOQ Determination.

Lenvatinib_Pathway cluster_vegfr VEGF Signaling cluster_fgfr FGF Signaling cluster_other Other RTKs Lenvatinib Lenvatinib VEGFR1 VEGFR1 Lenvatinib->VEGFR1 VEGFR2 VEGFR2 Lenvatinib->VEGFR2 VEGFR3 VEGFR3 Lenvatinib->VEGFR3 FGFR1 FGFR1 Lenvatinib->FGFR1 FGFR2 FGFR2 Lenvatinib->FGFR2 FGFR3 FGFR3 Lenvatinib->FGFR3 FGFR4 FGFR4 Lenvatinib->FGFR4 PDGFRa PDGFRα Lenvatinib->PDGFRa KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET Angiogenesis Angiogenesis VEGFR1->Angiogenesis VEGFR2->Angiogenesis VEGFR3->Angiogenesis TumorGrowth Tumor Growth FGFR1->TumorGrowth FGFR2->TumorGrowth FGFR3->TumorGrowth FGFR4->TumorGrowth PDGFRa->TumorGrowth KIT->TumorGrowth RET->TumorGrowth

Caption: Lenvatinib Signaling Pathway Inhibition.

References

Safety Operating Guide

Proper Disposal of Lenvatinib N-Oxide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Lenvatinib N-Oxide, a derivative of the multi-targeted tyrosine kinase inhibitor, Lenvatinib.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, impervious gloves, safety glasses, and a lab coat.[3] All handling of the solid compound should be done in a manner that avoids the generation of dust.[3] In the event of a spill, the area should be cleaned up promptly, and the contaminated materials disposed of as hazardous waste.

Waste Classification: Trace vs. Bulk Contamination

A crucial step in the proper disposal of chemotherapeutic agents like this compound is the differentiation between trace and bulk waste. This classification, guided by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), determines the appropriate disposal pathway.

Waste TypeDescriptionDisposal Container
Trace Waste Items that are "RCRA empty," meaning they contain less than 3% of the original volume of the substance. This includes empty vials, flasks, and lightly contaminated PPE such as gloves and gowns.[4]Yellow, rigid, puncture-resistant containers labeled "TRACE CHEMOTHERAPY WASTE" and "INCINERATE ONLY".
Bulk Waste Items containing more than 3% of the original substance, grossly contaminated materials, and items used to clean up spills. This also includes expired or unused this compound.Black, RCRA-rated, hazardous waste containers. These must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name, and associated hazard pictograms.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste generated in a laboratory setting.

Experimental Protocol: this compound Waste Disposal
  • Segregation at the Source:

    • Immediately upon generation, segregate this compound waste from other laboratory waste streams (e.g., regular trash, biohazardous waste).

    • Do not mix different types of chemical waste.

  • Waste Characterization:

    • Determine if the waste is "trace" or "bulk" as defined in the table above.

  • Containerization and Labeling:

    • For Trace Waste: Place items in a designated yellow trace chemotherapy waste container. Ensure the container is properly sealed when not in use.

    • For Bulk Waste:

      • Place waste in a black, RCRA-approved hazardous waste container.

      • If dealing with the pure compound or solutions, it is often best to use the original container, ensuring it is in good condition and can be tightly sealed.

      • Properly label the container with a hazardous waste tag that includes:

        • The full chemical name: "this compound".

        • The words "Hazardous Waste".

        • The date of waste generation.

        • The location of origin (e.g., laboratory and room number).

        • The Principal Investigator's name and contact information.

        • The appropriate hazard pictograms.

  • Storage:

    • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.

    • Ensure containers are kept closed at all times, except when adding waste.

    • Store containers in secondary containment to prevent spills.

  • Disposal:

    • Do not dispose of this compound waste down the drain or in the regular trash.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.

    • The primary method for the final disposal of chemotherapy waste is incineration at a permitted facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Disposal Pathway A Waste Generation (this compound) B Characterize Waste A->B C Trace Waste (<3% by weight) B->C Is it 'RCRA Empty'? D Bulk Waste (>3% by weight or pure substance) B->D No E Place in Yellow Trace Chemo Container C->E F Place in Black RCRA Hazardous Waste Container D->F H Store in Satellite Accumulation Area E->H G Label Container Correctly F->G G->H I Arrange for EHS Pickup and Incineration H->I

Caption: Disposal decision pathway for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Lenvatinib N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Lenvatinib N-Oxide. Given that this compound is an impurity of Lenvatinib, a potent kinase inhibitor, it should be handled with the same precautions as the parent compound and other cytotoxic agents.[1][2] The following procedures are based on established guidelines for handling hazardous and cytotoxic substances to ensure personnel safety and prevent environmental contamination.

Immediate Safety and Handling Precautions

All personnel must be thoroughly trained in handling hazardous chemicals and be familiar with the contents of the Safety Data Sheet (SDS) for Lenvatinib and similar compounds.[3][4]

Personal Protective Equipment (PPE)

The primary barrier against exposure to this compound is the correct and consistent use of Personal Protective Equipment (PPE).[5] The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecifications and Recommendations
Gloves Use two pairs of chemotherapy-tested nitrile gloves. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Gloves should be inspected for integrity before use and changed immediately if contaminated or damaged.
Gown Wear a disposable, long-sleeved, solid-front gown made of a low-permeability fabric, such as polyethylene-coated polypropylene.
Eye and Face Protection Wear chemical splash goggles or a full-face shield to protect against splashes and aerosols.
Respiratory Protection For handling powders or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection should be used. Work should be conducted in a certified chemical fume hood or other ventilated enclosure.

Emergency Exposure Procedures

In the event of accidental exposure, immediate action is critical. The following table outlines the initial response steps.

Type of ExposureImmediate Actions
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential to minimize risk.

Step-by-Step Handling Protocol
  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for Lenvatinib.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated handling area, typically a chemical fume hood or biological safety cabinet, by covering the work surface with a disposable, plastic-backed absorbent pad.

  • Donning PPE:

    • Follow the correct sequence for putting on PPE to ensure full protection. (See diagram below).

  • Compound Handling:

    • Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

    • When weighing or transferring the solid compound, use techniques that minimize dust generation.

    • For preparing solutions, add the solvent to the compound slowly to avoid splashing. Most kinase inhibitors are soluble in organic solvents like DMSO.

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., detergent and water), followed by a rinse with a deactivating agent if available and recommended.

    • All cleaning materials should be disposed of as hazardous waste.

  • Doffing PPE:

    • Remove PPE in a manner that avoids self-contamination. (See diagram below).

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

  • Waste Segregation: Do not mix this compound waste with regular laboratory trash.

  • Waste Collection: Collect all contaminated materials, including excess compound, empty vials, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container. This is considered cytotoxic waste.

  • Final Disposal: The sealed hazardous waste container should be disposed of through a licensed hazardous waste disposal company, typically via incineration.

Visual Guides

Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep Review SDS & Prepare Work Area don_ppe Don PPE prep->don_ppe weigh Weigh/Transfer Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Surfaces & Equipment experiment->decon waste Segregate & Contain Hazardous Waste decon->waste doff_ppe Doff PPE waste->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.

PPE Donning and Doffing Procedure

PPE_Procedure cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Removing) PPE don1 1. Gown don2 2. Respirator/Mask don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (Two Pairs) don3->don4 doff1 1. Outer Gloves doff2 2. Gown & Inner Gloves (together) doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Respirator/Mask doff3->doff4

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.